3-Chloro-2-(trifluoromethyl)pyridine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
IUPAC Name |
3-chloro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-4-2-1-3-11-5(4)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOSVNBGIKAARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603656 | |
| Record name | 3-Chloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749875-32-9 | |
| Record name | 3-Chloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-2-(trifluoromethyl)pyridine (CAS Number: 749875-32-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-2-(trifluoromethyl)pyridine, a key building block in medicinal chemistry. This document details its chemical and physical properties, safety information, synthesis, and its significant application in the development of novel antiviral therapeutics.
Core Compound Properties
This compound is a halogenated pyridine derivative with the chemical formula C₆H₃ClF₃N.[1][2][3] Its structural features, particularly the presence of a trifluoromethyl group and a chlorine atom on the pyridine ring, make it a valuable reagent in organic synthesis, notably in the construction of complex heterocyclic molecules.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.
| Property | Value | Reference |
| CAS Number | 749875-32-9 | [1][2][3] |
| Molecular Formula | C₆H₃ClF₃N | [1][2][3] |
| Molecular Weight | 181.54 g/mol | [1] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Data and Interpretation |
| ¹H NMR | The proton NMR spectrum provides information about the hydrogen atoms on the pyridine ring. |
| ¹³C NMR | The carbon NMR spectrum reveals the chemical environment of each carbon atom in the molecule. |
| Mass Spectrometry | Mass spectrometry confirms the molecular weight and provides information on the fragmentation pattern of the molecule. |
| Infrared (IR) Spectroscopy | The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule. |
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The following information is derived from available safety data sheets.
| Hazard Category | GHS Classification and Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Synthesis and Reactivity
Application in Drug Discovery: HCV NS5B Inhibitors
A primary and significant application of this compound is its use as a key reagent in the structure-based design and synthesis of novel allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[1] Specifically, it is utilized in the creation of inhibitors with a quinazolinone chemotype that target the "thumb pocket 2" of the enzyme.[1]
The Role of HCV NS5B Polymerase
HCV NS5B is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome.[4][5][6] Unlike host cells, which do not have a similar enzyme, NS5B is an attractive target for antiviral drug development.[5] The enzyme has a characteristic "right-hand" shape with fingers, palm, and thumb domains.[4][6] Allosteric inhibitors bind to sites on the enzyme other than the active site, inducing conformational changes that inhibit its function. The "thumb pocket 2" is one such allosteric site.
HCV NS5B Polymerase Signaling Pathway
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 5. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 6. Hepatitis C virus nonstructural protein 5B - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3-Chloro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-2-(trifluoromethyl)pyridine, a key building block in medicinal chemistry. The document details its physicochemical properties, analytical characterization, and its significant application as a precursor in the synthesis of potent antiviral agents. Particular focus is given to its role in the development of quinazolinone-based allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. This guide includes detailed data summaries and conceptual frameworks to support researchers in their drug discovery and development endeavors.
Introduction
This compound is a halogenated pyridine derivative that has garnered significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom at the 3-position and a trifluoromethyl group at the 2-position, imparts distinct electronic properties that make it a valuable synthon for the construction of complex heterocyclic molecules. The trifluoromethyl group, in particular, is a bioisostere of a methyl group but with significantly different electronic and lipophilic characteristics, often leading to improved metabolic stability and binding affinity of the final drug candidate.
The primary application of this compound lies in its use as a crucial reagent for the structure-based design of novel allosteric inhibitors targeting the thumb pocket 2 of the Hepatitis C Virus (HCV) NS5B polymerase.[1] The NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome, making it a prime target for antiviral therapy.
Physicochemical and Analytical Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
Molecular Properties
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClF₃N | [1] |
| Molecular Weight | 181.54 g/mol | [1] |
| CAS Number | 749875-32-9 | [1] |
Physical Properties
Detailed physical property data for this compound is not extensively available in the public domain. However, data for the closely related compound, 2-Chloro-3-(trifluoromethyl)pyridine, can provide an estimation.
| Property | Value (for 2-Chloro-3-(trifluoromethyl)pyridine) | Source |
| Form | Solid | |
| Melting Point | 36-40 °C (lit.) |
Analytical Data
Accurate analytical characterization is critical for confirming the identity and purity of this compound.
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
Table 2: NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Multiplicity |
|---|---|---|---|
| ¹H NMR | 8.62 | 3.7 | d |
| 7.91 | 12.7 | d | |
| 7.49 | dd |
| ¹⁹F NMR | -68.1 | | s |
Source: The Royal Society of Chemistry, Supporting Information.
GC-MS is a highly sensitive method for the analysis of volatile and semi-volatile compounds like halogenated pyridines. A general protocol for the GC-MS analysis of pyridine derivatives is outlined below.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or dichloromethane.
-
Injection: Inject a 1 µL aliquot of the sample solution into the GC-MS instrument. The injector is typically operated in splitless mode to maximize sensitivity.
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Temperature Program: An initial oven temperature of around 70°C, held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of approximately 250°C.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 50-300) to obtain the mass spectrum of the compound. The molecular ion peak and characteristic fragmentation pattern can be used for identification.
-
Synthesis of this compound
A plausible synthetic route to this compound could involve the halogenation of a suitable 2-(trifluoromethyl)pyridine derivative. The diagram below illustrates a conceptual synthetic pathway.
Application in Drug Discovery: HCV NS5B Inhibitors
The most prominent application of this compound is as a key intermediate in the synthesis of quinazolinone-based allosteric inhibitors of the HCV NS5B polymerase. These inhibitors bind to a specific site on the enzyme known as the thumb pocket 2, leading to a conformational change that inhibits its enzymatic activity and thus prevents viral replication.[1]
HCV NS5B Polymerase Signaling Pathway
The HCV NS5B polymerase is central to the replication of the viral RNA genome. The process begins with the synthesis of a negative-sense RNA strand using the positive-sense viral genome as a template. This negative-sense strand then serves as a template for the synthesis of new positive-sense RNA genomes. Allosteric inhibitors, synthesized using this compound, interrupt this crucial process.
Experimental Workflow for Inhibitor Synthesis
The synthesis of quinazolinone-based HCV NS5B inhibitors from this compound typically involves a multi-step process. A generalized workflow is depicted below.
Biological Activity of Derived Inhibitors
The quinazolinone derivatives synthesized from this compound have demonstrated significant antiviral activity against various HCV genotypes. The table below summarizes the reported efficacy of some of these inhibitors.
Table 3: Biological Activity of Quinazolinone-based HCV NS5B Inhibitors
| Compound | HCV Genotype | EC₅₀ (µM) | Selectivity Index (SI) | Source |
|---|---|---|---|---|
| 11a | 1b | 0.984 | 160.71 | [3][4] |
| 11b | 1b | 1.38 | 71.75 |[3][4] |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of novel antiviral agents. Its unique structural features contribute to the desirable pharmacological properties of the resulting compounds. The successful application of this reagent in the synthesis of potent quinazolinone-based HCV NS5B polymerase inhibitors underscores its importance in the ongoing efforts to combat Hepatitis C. This technical guide provides a foundational understanding of the properties, synthesis, and application of this compound to aid researchers in their scientific pursuits. Further research into the synthesis of this compound and the exploration of its utility in developing inhibitors for other therapeutic targets are promising avenues for future investigation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: Safety Data for 3-Chloro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 3-Chloro-2-(trifluoromethyl)pyridine (CAS No. 749875-32-9). The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in the safe handling and use of this compound.
Chemical Identification and Physical Properties
This compound is a substituted pyridine derivative.[1][2] Its chemical structure and key identifiers are presented below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 749875-32-9 |
| Molecular Formula | C6H3ClF3N |
| Molecular Weight | 181.54 g/mol [1] |
| Appearance | Low-melting solid[2] |
| Property | Value | Source(s) |
| Melting Point | 40-42 °C | [3] |
| Boiling Point | 86-88 °C @ 40 mmHg | [2] |
| Density | Data not available | [2] |
| Flash Point | Data not available | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard statements and classifications are summarized in the following tables.
GHS Hazard Statements
| Code | Statement |
| H301 | Toxic if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
GHS Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 3 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 |
Toxicological Information
Detailed quantitative toxicological data, such as LD50 (median lethal dose) values, for this compound are not available in the reviewed literature and safety data sheets.[4] The GHS classification of "Toxic if swallowed" (Category 3) indicates a significant hazard upon ingestion.[2] The substance is also known to cause skin, eye, and respiratory irritation.[2]
Experimental Protocols for Safety Assessment
Due to the limited availability of specific toxicological data for this compound, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), should be followed to assess its safety profile. These protocols provide a framework for the systematic evaluation of a chemical's potential hazards.
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is used to assess the acute toxic effects of a substance when administered orally.[5][6][7]
Objective: To determine the dose at which a substance causes evident toxicity.
Methodology:
-
Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study.[6] A single animal is dosed at a specific level (e.g., 300 mg/kg), and the outcome is observed.[6]
-
Main Study: Groups of animals of a single sex (typically female rats) are dosed in a stepwise manner at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[7]
-
Administration: The substance is administered as a single oral dose via gavage.[7]
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[6] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Endpoint: The study identifies a dose that causes evident toxicity or mortality, allowing for classification according to the Globally Harmonized System (GHS).[7]
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)
This in vitro test is designed to predict the skin irritation potential of a chemical.[8][9][10][11]
Objective: To identify substances that are likely to cause skin irritation.
Methodology:
-
Test System: A reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.[8][11][12]
-
Application: The test chemical is applied topically to the surface of the RhE tissue.[12]
-
Incubation: The treated tissue is incubated for a defined period.
-
Viability Assessment: After exposure, the cell viability of the tissue is measured using a cell viability assay, such as the MTT assay.[8][12]
-
Endpoint: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[8][12]
In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)
This in vitro method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.[13][14][15]
Objective: To distinguish between substances that are and are not classified as eye irritants.
Methodology:
-
Test System: A reconstructed human cornea-like epithelium (RhCE) model is used.[13][14]
-
Application: The test substance is applied topically to the surface of the RhCE tissue.[13]
-
Incubation: The treated tissue is incubated for a specified duration.
-
Viability Assessment: Cell viability is determined using a quantitative assay (e.g., MTT assay).[16]
-
Endpoint: If the mean tissue viability is above a certain threshold (e.g., > 60%), the chemical is considered a non-irritant.[13][14]
Safety Assessment Workflow
The following diagram illustrates a logical workflow for the safety assessment of a chemical like this compound.
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. 3-氯-2-三氟甲基吡啶 CAS#: 749875-32-9 [m.chemicalbook.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 6. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 7. oecd.org [oecd.org]
- 8. iivs.org [iivs.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. senzagen.com [senzagen.com]
- 13. tecolab-global.com [tecolab-global.com]
- 14. x-cellr8.com [x-cellr8.com]
- 15. oecd.org [oecd.org]
- 16. jrfglobal.com [jrfglobal.com]
An In-depth Technical Guide to the Synthesis of 3-Chloro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-Chloro-2-(trifluoromethyl)pyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details two principal synthetic strategies, starting from either 2-amino-3-(trifluoromethyl)pyridine via a Sandmeyer reaction or from 2-hydroxy-3-(trifluoromethyl)pyridine through a chlorination reaction. Included are detailed experimental protocols, comparative data in tabular format, and visual representations of the synthetic pathways and experimental workflows to facilitate understanding and replication.
Introduction
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The unique electronic properties conferred by the chlorine and trifluoromethyl substituents make it a valuable building block for creating complex molecules with desired biological activities. This guide focuses on providing researchers and chemists with the essential technical details for the efficient synthesis of this compound.
Synthetic Routes
Two primary and effective synthetic pathways for the preparation of this compound have been identified and are detailed below.
Route 1: Sandmeyer Reaction of 2-amino-3-(trifluoromethyl)pyridine
The Sandmeyer reaction is a well-established method for the conversion of an amino group on an aromatic ring to a chloro group. This process involves the diazotization of the starting aminopyridine, followed by a copper(I) chloride-mediated substitution.
Caption: Sandmeyer reaction pathway for the synthesis of this compound.
Route 2: Chlorination of 2-hydroxy-3-(trifluoromethyl)pyridine
Another common approach is the direct chlorination of the corresponding hydroxypyridine. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Caption: Chlorination of 2-hydroxy-3-(trifluoromethyl)pyridine to yield the target compound.
Experimental Protocols
The following are detailed experimental procedures for the key synthetic steps.
Synthesis of 2-amino-3-(trifluoromethyl)pyridine (Precursor for Route 1)
Route 1: Sandmeyer Reaction Protocol
Materials:
-
2-amino-3-(trifluoromethyl)pyridine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
-
Water
-
Organic solvent (e.g., Dichloromethane or Diethyl ether)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-amino-3-(trifluoromethyl)pyridine in a suitable volume of concentrated hydrochloric acid, cooled in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford this compound.
Synthesis of 2-hydroxy-3-(trifluoromethyl)pyridine (Precursor for Route 2)
The synthesis of 2-hydroxy-3-(trifluoromethyl)pyridine can be achieved through various methods, including the hydrolysis of 2-chloro-3-(trifluoromethyl)pyridine or cyclization reactions involving trifluoromethylated building blocks.
Route 2: Chlorination Protocol
Materials:
-
2-hydroxy-3-(trifluoromethyl)pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, optional catalyst)
-
Ice water
-
Sodium bicarbonate or sodium hydroxide solution
-
Organic solvent (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, add 2-hydroxy-3-(trifluoromethyl)pyridine.
-
Carefully add an excess of phosphorus oxychloride. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (around 100-110 °C) for several hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or column chromatography to yield pure this compound.
Data Presentation
The following tables summarize typical quantitative data for the described synthetic routes, based on analogous reactions reported in the literature.
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Chlorination |
| Starting Material | 2-amino-3-(trifluoromethyl)pyridine | 2-hydroxy-3-(trifluoromethyl)pyridine |
| Key Reagents | NaNO₂, HCl, CuCl | POCl₃ |
| Typical Reaction Time | 2 - 4 hours | 3 - 6 hours |
| Typical Reaction Temp. | 0 - 60 °C | 100 - 110 °C (Reflux) |
| Reported Yields | 60 - 80% | 70 - 90% |
| Purification Method | Distillation/Chromatography | Distillation/Chromatography |
Experimental Workflow Visualization
The logical flow of the experimental procedures can be visualized as follows:
Caption: Comparative workflow of the two primary synthetic routes.
Conclusion
This technical guide has outlined two robust and widely applicable methods for the synthesis of this compound. The choice between the Sandmeyer reaction of the corresponding aminopyridine and the chlorination of the hydroxypyridine precursor will depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the fields of synthetic chemistry, drug development, and materials science.
Commercial Suppliers and Technical Guide for 3-Chloro-2-(trifluoromethyl)pyridine
For the attention of researchers, scientists, and professionals in drug development, this document serves as an in-depth technical guide on 3-Chloro-2-(trifluoromethyl)pyridine (CAS No. 749875-32-9). This guide provides a comprehensive overview of commercially available sources, key chemical data, potential synthetic routes, and its application in medicinal chemistry, particularly in the development of novel antiviral agents.
Commercial Availability
This compound is available from a variety of chemical suppliers specializing in research and development chemicals. Purity levels typically exceed 97%, with detailed specifications available through the suppliers' certificates of analysis.
| Supplier Category | Representative Companies | Typical Purity | Notes |
| Research Chemicals | Santa Cruz Biotechnology, Sigma-Aldrich, TCI Chemicals | >97% | Available in research quantities (grams to kilograms). |
| Fine Chemical Producers | Biosynth, Dalian Join King Fine Chemical Co., Ltd. | >98% | Can often accommodate larger, semi-bulk orders. |
| Custom Synthesis | Various | Project-dependent | Offer synthesis of derivatives and analogues upon request. |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is compiled from various supplier safety data sheets and product information pages.
| Property | Value |
| Molecular Formula | C₆H₃ClF₃N |
| Molecular Weight | 181.54 g/mol |
| Appearance | Solid |
| Melting Point | 36-40 °C (lit.)[1] |
| CAS Number | 749875-32-9[2] |
Synthesis and Purification Protocols
While specific, detailed, and publicly available experimental protocols for the synthesis of this compound are limited, a plausible synthetic route can be inferred from patent literature detailing the synthesis of analogous compounds, such as 2-chloro-3-(trifluoromethyl)pyridine. A general methodology is outlined below.
Experimental Protocol: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine (Adapted for this compound)
This protocol is adapted from a patented process for a structural isomer and serves as a representative example.[3]
Materials:
-
3-(Trifluoromethyl)pyridine N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, charge 3-(trifluoromethyl)pyridine N-oxide and phosphorus oxychloride.
-
Heat the reaction mixture to 105-110°C and maintain for 2 hours.
-
Increase the temperature to 120-125°C and continue the reaction for an additional 5 hours.
-
Monitor the reaction progress by liquid chromatography.
-
Upon completion, carefully add the reaction mixture to ice water with stirring.
-
Separate the organic layer and wash it with water.
-
The resulting dichloromethane solution contains the crude product.
Purification:
The crude product can be purified by vacuum distillation to yield the final, high-purity this compound.
Applications in Drug Discovery
This compound serves as a crucial building block in medicinal chemistry. Its trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. A notable application is its use as a reagent in the structure-based design of novel allosteric inhibitors targeting the thumb pocket 2 of the Hepatitis C Virus (HCV) NS5B polymerase.[2][4]
The following diagram illustrates a generalized workflow for the synthesis of such inhibitors, highlighting the role of this compound.
Caption: Synthetic workflow for HCV NS5B inhibitors.
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)
The Buchwald-Hartwig amination is a common method for forming carbon-nitrogen bonds, a key step in the synthesis of many pharmaceutical compounds.[5][6]
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOtBu, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst and the ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the base, this compound, and the amine.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction and perform a standard aqueous workup.
-
The crude product is then purified by column chromatography.
The following diagram illustrates the catalytic cycle for this reaction.
Caption: Buchwald-Hartwig amination catalytic cycle.
References
- 1. 2-氯-3-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 79456-26-1 | FA10824 [biosynth.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
The Chemical Reactivity of 3-Chloro-2-(trifluoromethyl)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic placement of a chlorine atom and a strongly electron-withdrawing trifluoromethyl group on the pyridine ring imparts unique reactivity to the molecule. This guide provides a comprehensive overview of the chemical behavior of this compound, with a focus on its participation in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations, quantitative data from representative reactions, and mechanistic diagrams are presented to serve as a valuable resource for researchers in the field.
Introduction
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals. Functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. This compound serves as a versatile building block, enabling the introduction of diverse substituents at the 3-position. The electron-deficient nature of the pyridine ring, further enhanced by the trifluoromethyl group, makes the molecule susceptible to nucleophilic attack and facilitates various metal-catalyzed cross-coupling reactions. Understanding the reactivity of this substrate is crucial for its effective utilization in the synthesis of complex molecular architectures.
Core Reactivity Principles
The reactivity of this compound is primarily dictated by the electronic properties of its substituents. The trifluoromethyl group at the 2-position is a potent electron-withdrawing group, which significantly decreases the electron density of the pyridine ring, making it more electrophilic. This electronic effect, combined with the presence of a good leaving group (chloride) at the 3-position, governs the compound's susceptibility to two major classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Palladium-Catalyzed Cross-Coupling Reactions
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring of this compound is activated towards nucleophilic aromatic substitution. Nucleophiles can attack the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.
General Mechanism
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Common Nucleophiles and Reaction Conditions
A variety of nucleophiles can be employed to displace the chloride in this compound. The following table summarizes representative reactions and conditions, primarily based on analogous chloro-trifluoromethyl-pyridines.
| Nucleophile | Reagents and Conditions | Product | Expected Yield |
| Cyanide (CN⁻) | NaCN or KCN, in a polar aprotic solvent (e.g., DMSO, DMF), often with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at elevated temperatures. | 3-Cyano-2-(trifluoromethyl)pyridine | Good to Excellent |
| Amines (RNH₂) | Primary or secondary amines, often in the presence of a base (e.g., K₂CO₃, Et₃N) in a polar solvent (e.g., DMSO, NMP) at elevated temperatures. | 3-(Amino)-2-(trifluoromethyl)pyridine | Moderate to Good |
| Alkoxides (RO⁻) | Sodium or potassium alkoxides in the corresponding alcohol or an aprotic polar solvent. | 3-(Alkoxy)-2-(trifluoromethyl)pyridine | Moderate to Good |
| Thiolates (RS⁻) | Sodium or potassium thiolates in a polar solvent. | 3-(Thioether)-2-(trifluoromethyl)pyridine | Moderate to Good |
Detailed Experimental Protocol: Cyanation
The following protocol is a representative procedure for the cyanation of a chloro-trifluoromethyl-pyridine derivative, adapted from patent literature[1][2].
Reaction: Synthesis of 3-Cyano-2-(trifluoromethyl)pyridine
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred mixture of this compound (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in anhydrous DMF, add solid sodium cyanide (1.2 eq) at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Cyano-2-(trifluoromethyl)pyridine.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent at the 3-position of this compound can be readily replaced through various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.
General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle.
Caption: General catalytic cycle for Palladium-catalyzed cross-coupling.
Key Cross-Coupling Reactions
The following table outlines common cross-coupling reactions applicable to this compound, with generalized conditions.
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Base | Product |
| Suzuki Coupling | Boronic acids or esters | Pd(OAc)₂, Pd(PPh₃)₄ / SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | 3-Aryl/Vinyl-2-(trifluoromethyl)pyridine |
| Buchwald-Hartwig Amination | Primary or secondary amines | Pd₂(dba)₃, Pd(OAc)₂ / BINAP, Xantphos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 3-(Amino)-2-(trifluoromethyl)pyridine |
| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | 3-(Alkynyl)-2-(trifluoromethyl)pyridine |
| Heck Coupling | Alkenes | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ | 3-(Alkenyl)-2-(trifluoromethyl)pyridine |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a chloropyridine derivative.
Reaction: Synthesis of 3-Aryl-2-(trifluoromethyl)pyridine
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous and degassed
-
Water, degassed
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene and degassed water (typically in a 10:1 ratio).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Other Reactions
While SNAr and cross-coupling are the most prominent, other transformations of the pyridine ring and its substituents are possible, including reduction of the trifluoromethyl group or N-oxidation of the pyridine nitrogen, although these are less commonly reported for this specific substrate.
Safety Information
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed hazard information.
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its electron-deficient nature, conferred by the trifluoromethyl group, readily facilitates both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions at the 3-position. This guide provides a foundational understanding of its reactivity, supported by generalized experimental protocols and data, to aid researchers in the design and execution of novel synthetic routes towards complex molecules for applications in drug discovery and materials science.
References
A Technical Guide to Structural Analogs of 3-Chloro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of key structural analogs of 3-chloro-2-(trifluoromethyl)pyridine. This class of compounds, characterized by the presence of a trifluoromethyl group on the pyridine ring, has garnered significant interest in the fields of agrochemicals and pharmaceuticals due to its diverse biological activities. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal reactions, and visualizes synthetic pathways for enhanced comprehension.
Core Structural Analogs and Their Significance
The strategic placement of chloro and trifluoromethyl substituents on the pyridine ring profoundly influences the chemical reactivity and biological efficacy of these molecules. The electron-withdrawing nature of the trifluoromethyl group, combined with the varied positions of the chlorine atom, allows for a range of derivatives with applications as herbicides, fungicides, and antiviral agents.[1] This guide focuses on the following prominent analogs:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of several crop protection products.[1][2]
-
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine: A versatile precursor for the synthesis of various heterocyclic compounds.
-
2-Chloro-3-(trifluoromethyl)pyridine: A building block for agrochemicals.
-
3-Chloro-5-(trifluoromethyl)-2-pyridinamine: An important intermediate for fungicides.[3]
Synthesis of Structural Analogs
The synthesis of these analogs often involves multi-step processes, including chlorination, fluorination, and functional group interconversion. Below are detailed protocols for the preparation of key analogs.
Table 1: Summary of Synthetic Methodologies
| Compound | Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous hydrogen fluoride, Mercuric oxide | -20°C to 35°C, 22 hours | 98% Selectivity | [4] |
| 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine | 4-(dimethylamino)pyridine, Sodium cyanide | Reflux in propionitrile, then addition of NaCN solution | 75.7% | [5] |
| 2-Chloro-3-(trifluoromethyl)pyridine | 3-trifluoromethylpyridine N-oxide | Oxalyl chloride, Triethylamine | 0-10°C, 2 hours | 54.63% (in mixture) | [6] |
| 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | 2,3-dichloro-5-(trifluoromethyl)pyridine | Ammonia, Ethanol | 50 atm, 10 hours | Not specified | [3] |
Experimental Protocols
Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine[4]
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine (106.16 g, 0.4 mol)
-
Anhydrous hydrogen fluoride (180 g, 9 mol)
-
Mercuric oxide
-
Polyethylene reactor
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a polyethylene reactor, add 2,3-dichloro-5-(trichloromethyl)pyridine and anhydrous hydrogen fluoride.
-
Control the temperature at -20°C and slowly add mercuric oxide over 3 hours.
-
Ensure the reaction temperature does not exceed 35°C and stir the reaction for approximately 22 hours until the system turns gray-white.
-
Filter the reaction mixture.
-
Neutralize the filtrate with sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Remove the dichloromethane under reduced pressure to obtain the final product.
Synthesis of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine[5]
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine (5.65 mL, 40.5 mmol)
-
4-(dimethylamino)pyridine (5.20 g, 42.6 mmol)
-
Propionitrile (65 mL)
-
Sodium cyanide (3.00 g, 61.2 mmol)
-
Water (11 mL)
-
2M HCl
Procedure:
-
Combine 2,3-dichloro-5-(trifluoromethyl)pyridine and 4-(dimethylamino)pyridine in propionitrile.
-
Heat the mixture to reflux and agitate overnight.
-
Cool the mixture to ambient temperature.
-
Add a solution of sodium cyanide in water.
-
After stirring for 5 hours, dilute the reaction with water (25 mL).
-
Separate the organic phase and wash with water and 2M HCl.
-
Dry and evaporate the organic phase to yield the product as a red liquid.
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic routes for key analogs.
Caption: Synthetic routes to 2,3-Dichloro-5-(trifluoromethyl)pyridine and 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine.
Biological Activities
Derivatives of this compound have demonstrated a range of biological activities, with significant potential in agriculture and medicine.
Antiviral Activity
Several studies have highlighted the antiviral properties of trifluoromethylpyridine derivatives, particularly against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).
Table 2: Antiviral Activity of Trifluoromethyl Pyridine Piperazine Derivatives against TMV[7]
| Compound | R Group | Curative Activity EC50 (µg/mL) | Protective Activity EC50 (µg/mL) | Inactivation Activity EC50 (µg/mL) |
| A16 | 2-chloro-4-fluorobenzyl | - | 18.4 | - |
| A3 | 4-fluoro-3-(trifluoromethyl)benzyl | - | 20.2 | - |
| A10 | 4-(trifluoromethoxy)benzyl | - | - | 54.5 |
| A17 | benzene | 86.1 | - | - |
| Ningnanmycin (Control) | - | 131.7 | 50.2 | 38.0 |
Note: "-" indicates data not reported in the cited source.
Herbicidal and Antibacterial Activity
While specific quantitative data for the herbicidal activity of the core analogs is limited in the reviewed literature, broader studies on trifluoromethylpyridine amide derivatives have shown promising results. For instance, some derivatives exhibit significant antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo).[7] The herbicidal mechanism of action for some pyridine derivatives involves the inhibition of protoporphyrinogen oxidase (PPO).[8]
Experimental Workflow for Antiviral Activity Screening
The following diagram outlines a typical workflow for evaluating the antiviral activity of new chemical entities.
Caption: A generalized workflow for the discovery and development of antiviral compounds.
Conclusion
The structural analogs of this compound represent a rich scaffold for the development of novel bioactive molecules. The synthetic routes are well-established, allowing for the generation of diverse libraries for screening. The demonstrated antiviral and potential herbicidal and antibacterial activities underscore the importance of this chemical class in addressing critical needs in agriculture and human health. Further research focusing on quantitative structure-activity relationships (QSAR) and mechanism of action studies will be pivotal in optimizing the efficacy and safety profiles of these promising compounds.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]
- 8. Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Core Intermediates in Trifluoromethylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into a pyridine ring is a critical strategy in medicinal chemistry and agrochemistry. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The efficient synthesis of trifluoromethylpyridines hinges on the strategic formation and utilization of key chemical intermediates. This guide provides an in-depth analysis of the core intermediates, their synthesis, and the associated experimental protocols.
Chloropyridine Intermediates: The Workhorse Precursors
Chlorinated pyridine derivatives are the most prevalent and versatile intermediates in the synthesis of trifluoromethylpyridines. Their importance stems from the relative ease of their preparation and the subsequent nucleophilic substitution of the chlorine atom with a trifluoromethyl group or a precursor that can be converted to it.
Synthesis of Chloropyridine Intermediates
The synthesis of chloropyridine intermediates often starts from readily available pyridine N-oxides or hydroxypyridines. A common method involves the reaction of pyridine N-oxides with phosphoryl chloride (POCl3) or sulfuryl chloride (SO2Cl2) to introduce chlorine atoms onto the pyridine ring.
Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine
A detailed experimental protocol for the synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine, a key precursor, is as follows:
-
Reaction Setup: A mixture of 3-picoline (1 equivalent) and a catalytic amount of a radical initiator is heated.
-
Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled temperature.
-
Work-up: The reaction mixture is cooled, and the excess chlorine is removed. The crude product is then purified by distillation or crystallization.
Conversion to Trifluoromethylpyridines
The conversion of chloropyridine intermediates to their trifluoromethyl analogues is typically achieved through a halogen exchange (Halex) reaction. This reaction involves heating the chloropyridine with a fluoride source, often in the presence of a catalyst.
Key Fluorinating Agents:
-
Antimony Trifluoride (SbF3) with Chlorine (Cl2): This classic combination, often referred to as the "Swarts reaction," is effective for converting trichloromethyl groups to trifluoromethyl groups.
-
Anhydrous Hydrogen Fluoride (HF): This is a powerful and commonly used fluorinating agent in industrial settings.
-
Potassium Fluoride (KF): Often used in polar aprotic solvents, sometimes with a phase-transfer catalyst.
Table 1: Comparative Yields for the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
| Starting Material | Fluorinating Agent | Catalyst | Temperature (°C) | Pressure (psi) | Yield (%) | Reference |
| 2-Chloro-5-(trichloromethyl)pyridine | SbF3/Cl2 | - | 150-170 | Atmospheric | 70-80 | |
| 2-Chloro-5-(trichloromethyl)pyridine | Anhydrous HF | - | 100-150 | 100-300 | >90 | |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF | - | 150 | - | High |
Logical Relationship of Chloropyridine Synthesis and Conversion
Caption: Synthetic pathway from 3-picoline to 2-chloro-5-(trifluoromethyl)pyridine.
Pyridinecarboxylic Acid Intermediates
Pyridinecarboxylic acids and their derivatives serve as another important class of intermediates. These compounds can be converted to trifluoromethylpyridines through a multi-step sequence that often involves the formation of a sulfur tetrafluoride (SF4) adduct or a related species.
Synthesis of Pyridinecarboxylic Acid Intermediates
Pyridinecarboxylic acids are typically prepared by the oxidation of the corresponding methylpyridines (picolines) or through functional group manipulation of other substituted pyridines.
Experimental Protocol: Oxidation of 3-Picoline to Nicotinic Acid
-
Reaction Setup: 3-Picoline is dissolved in a suitable solvent, such as water or sulfuric acid.
-
Oxidation: A strong oxidizing agent, such as potassium permanganate (KMnO4) or nitric acid, is added portion-wise while controlling the temperature.
-
Work-up: The reaction mixture is filtered to remove manganese dioxide (if KMnO4 is used), and the pH is adjusted to precipitate the nicotinic acid. The product is then collected by filtration and purified by recrystallization.
Conversion to Trifluoromethylpyridines
The conversion of a carboxylic acid group to a trifluoromethyl group can be achieved using reagents like sulfur tetrafluoride (SF4) or its more user-friendly derivatives like DAST (diethylaminosulfur trifluoride).
Table 2: Reagents for the Conversion of Pyridinecarboxylic Acids to Trifluoromethylpyridines
| Reagent | Advantages | Disadvantages |
| Sulfur Tetrafluoride (SF4) | High efficiency, cost-effective for large scale | Highly toxic and corrosive gas, requires specialized equipment |
| DAST | Easier to handle liquid | More expensive, can be thermally unstable |
| XtalFluor-E | Solid reagent, improved safety profile | Higher cost |
Experimental Workflow for SF4-mediated Trifluoromethylation
Caption: Workflow for the synthesis of trifluoromethylpyridines from pyridinecarboxylic acids.
Other Key Intermediates and Synthetic Routes
While chloropyridines and pyridinecarboxylic acids are the most common intermediates, other synthetic strategies are also employed, each with its own set of key intermediates.
-
Trifluoromethyl-containing Building Blocks: An alternative approach involves the use of smaller, readily available trifluoromethyl-containing building blocks that can be used to construct the pyridine ring. This can be advantageous when specific substitution patterns are desired.
-
Direct C-H Trifluoromethylation: Recent advances in catalysis have enabled the direct trifluoromethylation of C-H bonds on the pyridine ring. This method avoids the need for pre-functionalized intermediates but can sometimes suffer from issues with regioselectivity.
Signaling Pathway of a Catalytic Direct C-H Trifluoromethylation
Caption: Generalized catalytic cycle for direct C-H trifluoromethylation of pyridine.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-Chloro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the Suzuki coupling of 3-Chloro-2-(trifluoromethyl)pyridine with various aryl and heteroaryl boronic acids. The presence of the electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine ring presents unique challenges, often requiring carefully optimized reaction conditions.[1][2] The protocols described herein are based on established methodologies for structurally similar electron-deficient chloropyridines and are intended to serve as a robust starting point for reaction optimization and the synthesis of novel biaryl and heterobiaryl compounds, which are valuable motifs in medicinal chemistry and materials science.[3][4]
Key Considerations for a Successful Coupling
Several factors are critical for achieving high yields and purity in the Suzuki coupling of this compound:
-
Catalyst and Ligand Selection: Due to the lower reactivity of aryl chlorides compared to bromides or iodides, the choice of a highly active palladium catalyst and a suitable phosphine ligand is paramount.[3][5][6] Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of the C-Cl bond to the palladium(0) center.[1][6]
-
Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[7] The choice of base can significantly impact the reaction rate and yield, and common choices include carbonates, phosphates, and fluorides.[3][8][9]
-
Solvent System: The reaction is typically carried out in anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions such as protodeboronation of the boronic acid.[1] Common solvents include ethereal solvents like dioxane and toluene, sometimes with the addition of water.[3]
-
Reaction Temperature: Elevated temperatures are often required to facilitate the activation of the relatively inert C-Cl bond.[3]
Proposed Catalytic Systems and Reaction Conditions
Based on literature for analogous substrates, several palladium catalyst systems are proposed for the Suzuki coupling of this compound. The following table summarizes potential starting conditions for reaction screening.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Expected Yield Range (%) |
| Pd(OAc)₂ (2-3) | SPhos (4-6) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 100-110 | 12-24 | 60-90 |
| Pd₂(dba)₃ (1.5-2) | XPhos (3-4) | Cs₂CO₃ (2-3) | Toluene | 110 | 12-24 | 65-95 |
| PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | Toluene/Ethanol | 110 | 12-24 | 50-85 |
| [Pd(allyl)Cl]₂ (1-2) | cataCXium® A (2-4) | Na₂CO₃ (2.5) | Acetonitrile/H₂O | 80-100 | 18 | 45-80 |
Note: Expected yield ranges are estimations based on couplings of similar substrates and will be highly dependent on the specific boronic acid used.[3]
Experimental Protocols
The following are detailed experimental procedures for the proposed Suzuki coupling reactions. It is recommended to screen these conditions to determine the most effective protocol for a specific boronic acid.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure using Pd₂(dba)₃/XPhos
-
Reaction Setup (in a glovebox): In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.
-
Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Workup and Purification: Follow steps 5-9 from Protocol 1 for reaction monitoring, workup, and purification.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and materials science for the synthesis of arylamines and their derivatives, which are prevalent in a wide range of biologically active compounds and functional materials. The amination of heteroaryl chlorides, such as 3-Chloro-2-(trifluoromethyl)pyridine, presents a unique set of challenges due to the electronic properties of the pyridine ring and the inherent stability of the C-Cl bond. The electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group activates the chlorine atom for nucleophilic substitution, yet the strength of the C-Cl bond often necessitates the use of specialized, bulky, and electron-rich phosphine ligands to facilitate the key oxidative addition step in the catalytic cycle.
These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines. The provided data and methodologies are intended to serve as a guide for researchers in academic and industrial settings to streamline the synthesis of novel 3-amino-2-(trifluoromethyl)pyridine derivatives.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium catalyst, a phosphine ligand, a base, the aryl halide, and the amine. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the 3-amino-2-(trifluoromethyl)pyridine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The efficiency and success of this catalytic cycle are highly dependent on the judicious choice of the palladium precursor, ligand, base, solvent, and reaction temperature. For challenging substrates like this compound, bulky biarylphosphine ligands such as XPhos and RuPhos are often essential for achieving high yields.
Data Presentation: A Survey of Reaction Conditions and Yields
The following tables summarize representative examples of the Buchwald-Hartwig amination of this compound with various primary and secondary amines. This data has been compiled to provide a practical guide for reaction optimization.
Table 1: Amination of this compound with Primary Amines
| Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | 88 |
| 4-Methoxyaniline | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | 82 |
| n-Hexylamine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 16 | 75 |
| Benzylamine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | Cs₂CO₃ (2.5) | Dioxane | 110 | 20 | 79 |
Table 2: Amination of this compound with Secondary Amines
| Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 12 | 92 |
| Piperidine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 16 | 85 |
| N-Methylaniline | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 24 | 68 |
| Dibenzylamine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | Cs₂CO₃ (2.5) | Dioxane | 110 | 24 | 55 |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure using a Biarylphosphine Ligand and a Strong Base
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Biarylphosphine Ligand (e.g., XPhos, RuPhos) (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the biarylphosphine ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound and the amine to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
-
Protocol 2: General Procedure using a Josiphos-type Ligand and a Weaker Base
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)
-
Josiphos-type Ligand (e.g., CyPF-tBu) (0.04 mmol, 4.0 mol%)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv.)
-
Anhydrous Dioxane (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the Josiphos-type ligand, and the inorganic base (K₃PO₄ or Cs₂CO₃) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound and the amine to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous dioxane via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
-
Visualizations
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Application Notes: The Strategic Role of 3-Chloro-2-(trifluoromethyl)pyridine Isomers in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone in the development of modern agrochemicals, with the incorporation of a trifluoromethyl group often imparting enhanced efficacy and metabolic stability. While the specific isomer 3-Chloro-2-(trifluoromethyl)pyridine is not a widely documented precursor for major commercial agrochemicals, its structural isomers, particularly 2,3-dichloro-5-(trifluoromethyl)pyridine and 3-chloro-5-(trifluoromethyl)pyridin-2-amine, are pivotal intermediates in the synthesis of a range of fungicides and insecticides. These compounds serve as critical building blocks, enabling the construction of complex molecules with potent biological activities.
This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals derived from these important pyridine intermediates. It will focus on the fungicide Fluazinam and the insecticide Chlorfluazuron, and the herbicide Flazasulfuron, highlighting the synthetic pathways and modes of action.
Key Intermediates and their Agrochemical Derivatives
The following table summarizes the key trifluoromethylpyridine intermediates and the major agrochemicals synthesized from them.
| Intermediate | Structure | Agrochemical Derivative(s) | Type |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | Fluazinam, Chlorfluazuron | Fungicide, Insecticide | |
| 3-chloro-5-(trifluoromethyl)pyridin-2-amine | Fluazinam | Fungicide | |
| 2-chloro-3-(trifluoromethyl)pyridine | Flazasulfuron | Herbicide |
Application Note 1: Synthesis of the Fungicide Fluazinam
Overview: Fluazinam is a broad-spectrum contact fungicide effective against a variety of plant pathogenic fungi.[1] Its synthesis is a prime example of the utility of trifluoromethylpyridine intermediates. The key reaction is the condensation of 2-amino-3-chloro-5-(trifluoromethyl)pyridine with 2,4-dichloro-3,5-dinitrobenzotrifluoride.[2][3]
Caption: Fluazinam uncouples oxidative phosphorylation.
Application Note 2: Synthesis of the Insecticide Chlorfluazuron
Overview: Chlorfluazuron is a benzoylurea insecticide that acts as an insect growth regulator. [4]It is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine. The synthesis involves an etherification reaction followed by a condensation step. [5] Generalized Synthesis Pathway for Chlorfluazuron
Caption: Generalized synthesis of Chlorfluazuron.
Experimental Protocol: Synthesis of Chlorfluazuron
[5] This protocol describes a two-step synthesis of Chlorfluazuron.
Step 1: Etherification
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | 216.00 | 23.2 g | 0.107 |
| 2,6-dichloro-4-aminophenol | 178.01 | 21.4 g | 0.120 |
| Anhydrous Potassium Carbonate | 138.21 | 13.38 g | 0.097 |
| N,N-Dimethylacetamide (DMA) | 87.12 | 210 mL | - |
| ZSM molecular sieve catalyst | - | 0.27 g | - |
Procedure:
-
In an etherification kettle, combine 23.2 g of 2,3-dichloro-5-(trifluoromethyl)pyridine, 21.4 g of 2,6-dichloro-4-aminophenol, 13.38 g of anhydrous potassium carbonate, and 210 mL of DMA.
-
Add 0.27 g of ZSM molecular sieve catalyst to the mixture.
-
Heat the reaction mixture to 70°C and maintain for 6 hours with stirring.
-
After the reaction is complete, filter the mixture and collect the filtrate containing the ether intermediate.
Step 2: Condensation
The filtrate from Step 1 is used directly in this step. The synthesis of 2,6-difluorobenzoyl isocyanate is a separate prerequisite. The final step involves the reaction of the ether intermediate with this isocyanate. Detailed protocols for this final condensation are often proprietary, but generally involve mixing the reactants in an appropriate solvent and allowing them to react to completion.
Mode of Action: Chlorfluazuron
Chlorfluazuron inhibits the synthesis of chitin, a key component of the insect exoskeleton. [6][7]This disruption of the molting process is lethal to insect larvae and pupae.
Chlorfluazuron's Mechanism of Action
Caption: Chlorfluazuron inhibits chitin synthesis.
Application Note 3: Synthesis of the Herbicide Flazasulfuron
Overview: Flazasulfuron is a sulfonylurea herbicide used to control a wide range of weeds. [8][9]Its synthesis involves the reaction of 2-sulfamoylchloride-3-trifluoromethylpyridine with 2-amino-4,6-dimethoxypyrimidine. [10]The precursor, 2-chloro-3-(trifluoromethyl)pyridine, is obtained from the chlorination and fluorination of 3-picoline. [8] Generalized Synthesis Pathway for Flazasulfuron
Caption: Generalized synthesis of Flazasulfuron.
Mode of Action: Flazasulfuron
Flazasulfuron inhibits the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. [8][11]This leads to the cessation of cell division and plant growth, ultimately resulting in the death of the weed.
Flazasulfuron's Mechanism of Action
Caption: Flazasulfuron inhibits acetolactate synthase (ALS).
Conclusion
The strategic use of chloro-(trifluoromethyl)pyridine isomers is fundamental to the synthesis of a variety of high-performance agrochemicals. While direct applications of this compound are not as prevalent, the broader family of its isomers provides access to essential fungicides, insecticides, and herbicides. The detailed protocols and mechanisms of action presented herein offer valuable insights for researchers and professionals in the field of agrochemical development, underscoring the importance of these fluorinated pyridine building blocks.
References
- 1. Fluazinam - Wikipedia [en.wikipedia.org]
- 2. Synthetic process of fluazinam - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]
- 4. Chlorfluazuron | 71422-67-8 [chemicalbook.com]
- 5. CN106748985A - A kind of synthetic method of chlorfluazuron and its purposes for preparing insecticide - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iskweb.co.jp [iskweb.co.jp]
- 8. Flazasulfuron - Wikipedia [en.wikipedia.org]
- 9. agchemaccess.com [agchemaccess.com]
- 10. Flazasulfuron | C13H12F3N5O5S | CID 93539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalwarehouse.com [chemicalwarehouse.com]
The Versatile Building Block: 3-Chloro-2-(trifluoromethyl)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Chloro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has emerged as a crucial building block in the landscape of medicinal chemistry. Its unique structural features, characterized by the presence of a chlorine atom at the 3-position and a trifluoromethyl group at the 2-position of the pyridine ring, impart desirable physicochemical properties to molecules. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this scaffold highly attractive for the development of novel therapeutics. This document provides an overview of its applications, key reactions, and detailed experimental protocols.
Applications in Medicinal Chemistry
The this compound moiety is a key component in the synthesis of a variety of biologically active compounds. Its derivatives have shown promise in several therapeutic areas, including:
-
Antiviral Agents: This building block is notably used in the design of Hepatitis C Virus (HCV) NS5B polymerase inhibitors. The quinazolinone scaffold, often constructed using this pyridine derivative, has been a focus of research for potent allosteric inhibitors of this essential viral enzyme.
-
Kinase Inhibitors: The unique electronic properties of this compound make it a valuable synthon in the development of kinase inhibitors for oncology. For instance, it has been incorporated into novel inhibitors of Kinase Insert Domain-containing Receptor (KDR), a key target in angiogenesis.
-
Agrochemicals: Beyond pharmaceuticals, this structural motif is also prevalent in modern agrochemicals, contributing to the development of potent fungicides and pesticides.
Key Synthetic Transformations
The reactivity of this compound allows for a range of synthetic modifications, enabling the creation of diverse chemical libraries for drug discovery. The primary reaction types include:
-
Cross-Coupling Reactions: The chlorine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are instrumental in forming carbon-carbon bonds and introducing aryl, heteroaryl, or alkynyl groups.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen activates the chlorine atom for nucleophilic displacement. This allows for the introduction of a variety of nucleophiles, including amines, thiols, and alkoxides, to build more complex molecular architectures.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction mixture.
-
Seal the vessel and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Logical Relationship for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura coupling workflow.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative
This protocol provides a general method for the reaction of this compound with an aniline derivative.
Materials:
-
This compound
-
Aniline derivative
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the aniline derivative (1.1 mmol, 1.1 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous N,N-dimethylformamide (5 mL).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-aryl-2-(trifluoromethyl)pyridin-3-amine.
Experimental Workflow for SNAr Reaction:
Caption: SNAr experimental workflow.
Quantitative Data Summary
The following table summarizes the biological activity of representative compounds synthesized using a chloro-(trifluoromethyl)phenyl or pyridinyl urea scaffold, which is structurally related to derivatives of this compound.
| Compound ID | Target | Assay | IC50 / EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| 5a [1] | KDR Kinase | Kinase Inhibition | 0.0689 | Not Reported | Not Applicable |
| 11a [2] | HCV NS5B (GT1b) | Replicon | 0.984 | >158 | 160.71 |
| 11b [2] | HCV NS5B (GT1b) | Replicon | 1.38 | >99 | 71.75 |
Signaling Pathway Involvement
Derivatives of this compound have been investigated as inhibitors of key signaling pathways implicated in disease. For example, KDR inhibitors impact the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for angiogenesis.
VEGF Signaling Pathway and Inhibition:
Caption: VEGF signaling pathway inhibition.
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique reactivity allows for the synthesis of a wide array of complex molecules with significant therapeutic potential. The provided protocols serve as a foundation for researchers to explore the rich chemistry of this scaffold in the pursuit of novel drug candidates.
References
Application Notes and Protocols for Nucleophilic Substitution on 3-Chloro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 3-Chloro-2-(trifluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and agrochemistry due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance the biological activity and metabolic stability of target molecules.
The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the ring towards nucleophilic attack. While substitution can potentially occur at the 3-position, the presence of the trifluoromethyl group at the 2-position significantly influences the regioselectivity of the reaction. Generally, nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring. In the case of this compound, the chlorine atom at the 3-position is less susceptible to direct nucleophilic aromatic substitution (SNAr) compared to halogens at the 2- or 4-positions. However, under specific conditions, particularly with palladium-catalyzed cross-coupling reactions, functionalization at the 3-position can be achieved.
Data Presentation: Representative Nucleophilic Substitution Reactions
The following table summarizes various nucleophilic substitution reactions performed on chloro-trifluoromethyl-substituted pyridines, providing a reference for expected reactivity and conditions. It is important to note that direct nucleophilic substitution at the 3-position of this compound is challenging and often requires metal catalysis.
| Entry | Substrate | Nucleophile | Conditions | Product | Yield (%) |
| 1 | 2,3-Dichloro-5-(trifluoromethyl)pyridine | NH3 | 80°C, 9h | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 90 |
| 2 | 3-Chloro-2-R-5-(trifluoromethyl)pyridine | 4-Dimethylaminopyridine (activating agent) then NaCN | Reflux in Acetone, then 0-80°C | 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine | 85-89 |
| 3 | 4-Chlorotoluene (Aryl Chloride Model) | Morpholine | Pd(dba)2, XPhos, NaOtBu, Toluene, reflux, 6h | 4-(p-tolyl)morpholine | 94 |
| 4 | Aryl Halide (General) | Primary/Secondary Amine | Pd catalyst, phosphine ligand, base (e.g., NaOtBu, K3PO4), solvent (e.g., Toluene, Dioxane), 25-110°C | N-Aryl Amine | Varies |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol describes a general method for the palladium-catalyzed amination of this compound, a versatile method for forming C-N bonds.[1][2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd2(dba)3, [Pd(allyl)Cl]2)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium phosphate (K3PO4))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or glovebox
-
Magnetic stirrer and heating plate
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precatalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.5-2.0 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualization
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination.
Signaling Pathway: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of HCV NS5B Inhibitors Utilizing 3-Chloro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis C Virus (HCV) NS5B polymerase is a critical enzyme for viral replication, making it a prime target for the development of direct-acting antiviral (DAA) agents. Non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the NS5B polymerase have shown significant promise in treating HCV infections. The incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into drug candidates can enhance metabolic stability, binding affinity, and overall pharmacokinetic properties. This document outlines a proposed synthetic strategy and protocols for the synthesis of a novel pyridinyl-based HCV NS5B inhibitor, leveraging 3-Chloro-2-(trifluoromethyl)pyridine as a key building block. While a direct synthesis of a specific HCV NS5B inhibitor from this starting material is not explicitly detailed in the public literature, this protocol is based on well-established synthetic methodologies for analogous compounds.
Proposed Synthetic Pathway
The proposed synthesis involves a Suzuki-Miyaura cross-coupling reaction to link the this compound moiety to a core heterocyclic scaffold, a common strategy in the synthesis of biaryl-containing drug molecules. The selected core is based on known imidazo[4,5-c]pyridine derivatives, which have demonstrated potent anti-HCV activity.[1]
Caption: Proposed two-step synthesis of a pyridinyl-based HCV NS5B inhibitor.
Experimental Protocols
Step 1: Synthesis of 2-(Trifluoromethyl)pyridin-3-ylboronic acid pinacol ester (Intermediate C)
This protocol describes the borylation of this compound to generate the corresponding boronic ester, a key intermediate for the subsequent Suzuki coupling.
Materials:
-
This compound (1.0 eq)
-
Bis(pinacolato)diboron (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium acetate (KOAc) (3.0 eq)
-
Anhydrous 1,4-dioxane
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 90°C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyridinylboronic ester intermediate.
Step 2: Suzuki-Miyaura Coupling to Synthesize the Final HCV NS5B Inhibitor (Compound E)
This protocol details the cross-coupling of the pyridinylboronic ester intermediate with a suitable core heterocycle.
Materials:
-
2-(Trifluoromethyl)pyridin-3-ylboronic acid pinacol ester (Intermediate C) (1.1 eq)
-
Core Heterocycle (e.g., a halogenated imidazo[4,5-c]pyridine derivative) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
2M Sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve the core heterocycle and the pyridinylboronic ester intermediate in a mixture of toluene and ethanol.
-
Degas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Add the aqueous sodium carbonate solution, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 100°C under a nitrogen atmosphere and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final HCV NS5B inhibitor.
Data Presentation
Table 1: Summary of Synthetic Results (Hypothetical Data)
| Step | Product | Starting Material | Yield (%) | Purity (%) | Method of Analysis |
| 1 | Pyridinylboronic ester Intermediate | This compound | 75 | >95 | GC-MS, ¹H NMR |
| 2 | Final HCV NS5B Inhibitor | Core Heterocycle & Boronic Ester | 60 | >98 | LC-MS, HPLC, ¹H NMR, ¹³C NMR |
Table 2: Biological Activity of Analogous Pyridinyl-Based HCV NS5B Inhibitors
| Compound Class | Target | IC₅₀ (nM) | EC₅₀ (nM) | Cytotoxicity (CC₅₀, µM) | Reference |
| Imidazo[4,5-c]pyridines | HCV NS5B Polymerase | 10 - 50 | 5 - 20 | >100 | [1] |
| Pyridine Carboxamides | HCV NS5B Polymerase | 14 - 100 | 700 - 2000 | >50 | [2] |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration.
Workflow and Signaling Pathway
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Mechanism of action of non-nucleoside NS5B inhibitors.
Conclusion
The provided protocols outline a feasible and efficient strategy for the synthesis of novel HCV NS5B inhibitors using this compound as a versatile building block. The use of palladium-catalyzed cross-coupling reactions allows for the modular assembly of complex molecules with potential therapeutic applications. Further optimization of the core scaffold and substitution patterns, guided by structure-activity relationship (SAR) studies, can lead to the development of potent and selective antiviral agents. The described workflows for synthesis, purification, and biological evaluation provide a comprehensive framework for researchers in the field of drug discovery.
References
- 1. Design, synthesis, and structure-activity relationships of novel imidazo[4,5-c]pyridine derivatives as potent non-nucleoside inhibitors of hepatitis C virus NS5B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine Carboxamides: Potent Palm Site Inhibitors of HCV NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselective Lithiation of 3-Chloro-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the regioselective lithiation of 3-chloro-2-(trifluoromethyl)pyridine. This reaction is a critical transformation for the introduction of various functional groups at the C4 position of the pyridine ring, a common scaffold in medicinal chemistry and materials science. The protocols described herein are based on established principles of directed ortho-metalation and literature precedents for structurally similar substrates.
Introduction
The functionalization of pyridine rings is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic compounds. In the case of this compound, the electron-withdrawing nature of both the chloro and trifluoromethyl groups significantly acidifies the proton at the C4 position, making it susceptible to deprotonation by strong organolithium bases. The resulting organolithium intermediate can then be trapped with a variety of electrophiles to afford 4-substituted-3-chloro-2-(trifluoromethyl)pyridines.
Reaction Principle
The lithiation of this compound proceeds via a directed ortho-metalation mechanism. The choice of the organolithium reagent is critical to achieve high regioselectivity and yield. Both n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are suitable bases for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), at low temperatures (-78 °C) to ensure the stability of the highly reactive organolithium intermediate and to minimize side reactions.
Tabulated Reaction Conditions
The following table summarizes typical reaction conditions for the lithiation of substituted pyridines, providing a comparative overview for the development of a specific protocol for this compound.
| Substrate | Base (Equivalents) | Solvent | Additive (Equivalents) | Temperature (°C) | Time | Product (Position of Lithiation) | Reference |
| 3-Chloro-2-ethoxypyridine | n-BuLi (1.1) | THF | - | -78 | 2 h | 4-lithiated | [1] |
| 1-Chloro-3-(trifluoromethyl)benzene | LDA (1.1) | THF | - | -78 | - | ortho to both groups | [2] |
| 2-Chloropyridine | LDA (1.1) | THF | - | -78 | - | 3-lithiated | [3] |
| 2-(Pivaloylamino)pyridine | n-BuLi (2.2) | THF | - | -50 to 0 | - | 3-lithiated | [3] |
Experimental Protocols
Protocol 1: Lithiation using n-Butyllithium (n-BuLi)
This protocol is adapted from the procedure for the lithiation of 3-chloro-2-ethoxypyridine and is expected to be effective for the target substrate.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide, iodine, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Preparation: Under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithium salt may result in a color change or the formation of a precipitate.
-
Quenching with Electrophile: Add the chosen electrophile (1.2 eq) to the reaction mixture at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-substituted-3-chloro-2-(trifluoromethyl)pyridine.
Protocol 2: Lithiation using Lithium Diisopropylamide (LDA)
This protocol is based on the general procedures for LDA-mediated ortho-lithiation of halogenated and trifluoromethyl-substituted aromatics.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
LDA Preparation (in situ): Under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF in a flame-dried flask. Cool the solution to -78 °C and add n-BuLi (1.1 eq) dropwise. Stir the resulting solution at -78 °C for 30 minutes to form LDA.
-
Substrate Addition: To the freshly prepared LDA solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching with Electrophile: Add the chosen electrophile (1.2 eq) to the reaction mixture at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours or until completion.
-
Work-up, Extraction, Drying, and Purification: Follow steps 7-10 as described in Protocol 1.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Experimental workflow for the lithiation of this compound.
References
- 1. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for the Preparation of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. The document outlines two primary synthetic methodologies, starting from either 2,3-dichloro-5-(trifluoromethyl)pyridine or 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine. Quantitative data from various reported syntheses are summarized for comparison. Furthermore, this document explores the application of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine derivatives as potent inhibitors of the p38 MAP kinase signaling pathway, a critical target in inflammatory diseases and cancer.
Introduction
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine is a versatile heterocyclic building block characterized by its trifluoromethyl group, which imparts unique physicochemical properties such as enhanced metabolic stability and binding affinity in biologically active molecules.[1] This intermediate is widely utilized in the synthesis of a variety of compounds, notably in the development of anti-inflammatory and anticancer agents, as well as herbicides and fungicides.[1][2] The strategic placement of the chloro, cyano, and trifluoromethyl groups on the pyridine ring allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry and drug discovery.
Derivatives of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[3][4][5] The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to stress and inflammation, and its dysregulation is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[3][6] By targeting this pathway, compounds derived from 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine offer a promising therapeutic strategy.
Synthetic Protocols
Two primary methods for the preparation of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine are detailed below. The choice of method may depend on the availability of starting materials and desired scale of the reaction.
Method 1: From 2,3-dichloro-5-(trifluoromethyl)pyridine
This method involves a two-step process: activation of the 2-chloro position followed by cyanation.
Experimental Protocol:
Step 1: Activation with an Amine
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine in a suitable solvent such as acetone or propionitrile.[3][7]
-
Add an activating agent, typically 4-(dimethylamino)pyridine (DMAP).[3][7]
-
Heat the mixture to reflux and maintain for 4-6 hours.[3]
-
Cool the reaction mixture to room temperature (20-30 °C).[3]
-
Filter the resulting precipitate (organic salt) and wash it with a small amount of cold solvent.
-
Dry the filter cake under vacuum at 40-50 °C for 1-2 hours.[3]
Step 2: Cyanation
-
In a separate reaction vessel, dissolve the dried organic salt from Step 1 and a cyanide source (e.g., sodium cyanide or potassium cyanide) in a solvent such as dichloromethane, mixed with water.[3]
-
Stir the mixture vigorously at a controlled temperature (e.g., 0-80 °C) for 2-3 hours.[3]
-
After the reaction is complete, allow the layers to separate.
-
Isolate the organic phase.
-
Wash the organic phase with dilute hydrochloric acid to adjust the pH to 2-4, followed by water until the pH is neutral (6-7).[3]
-
Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine as a colorless to yellowish liquid.[3][8]
Method 2: From 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
This method involves a direct nucleophilic substitution of the fluorine atom with a cyanide group.
Experimental Protocol:
-
To a stirred mixture of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine in a suitable solvent, add a cyanide source (e.g., solid sodium cyanide). A phase-transfer catalyst such as tetrabutylammonium bromide may be added to facilitate the reaction.[9]
-
Stir the reaction mixture at room temperature (20-25 °C) for an extended period (e.g., 23 hours) until the starting material is consumed, as monitored by HPLC.[9]
-
Upon completion, quench the reaction with water.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Separate the organic layer and wash it with an aqueous sodium chloride solution.[9]
-
Dry the organic phase over an anhydrous drying agent.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by vacuum distillation (boiling point approximately 90 °C at 15 mbar) to yield pure 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine.[9]
Data Presentation
The following table summarizes quantitative data from various reported synthetic procedures for 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine.
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | 1. 4-(dimethylamino)pyridine 2. Sodium cyanide | 1. Propionitrile 2. Water | 1. Reflux 2. Room Temperature | 75.7 | Not Reported | [7] |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | 1. 4-(dimethylamino)pyridine 2. Potassium cyanide | 1. Acetone 2. Dichloromethane/Water | 1. Reflux, 5h 2. Not Specified | 85.7 - 88.1 | Not Reported | [3] |
| 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine | Sodium cyanide, Aliquat 336 | Water | 30 °C, 4h | 90 | 98 | [9] |
| 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine | Sodium cyanide, Tetrabutylammonium bromide | None (neat) | 20-25 °C, 23h | 82 | Not Reported | [9] |
| 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine | Sodium cyanide, Benzyltriethylammonium chloride | Dichloroethane | 20 °C, 10h | >90 | 99.5 | [8][10] |
Application in Drug Development: Inhibition of p38 MAPK Signaling Pathway
Derivatives of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine have shown significant potential as inhibitors of the p38 MAP kinase pathway.[3][4][5] This pathway is a key signaling cascade that responds to extracellular stimuli, such as stress and cytokines, leading to the activation of downstream transcription factors that regulate the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[3]
The general mechanism of action for these pyridinyl-based inhibitors involves competitive binding to the ATP-binding pocket of the p38 kinase, thereby preventing the phosphorylation of its downstream targets.[3]
Below is a diagram illustrating the experimental workflow for synthesizing a p38 MAPK inhibitor from 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine and a simplified representation of the p38 MAPK signaling pathway and the point of inhibition.
Caption: A flowchart of the synthesis and evaluation of a p38 MAPK inhibitor.
Caption: Inhibition of the p38 MAPK signaling pathway by a pyridinyl-based inhibitor.
References
- 1. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]
- 2. Synthesis of Arylpyridazines as Inhibitors of p38αMAPK [otavachemicals.com]
- 3. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridinylimidazole Based p38 MAP Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 8. prepchem.com [prepchem.com]
- 9. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 10. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of common Active Pharmaceutical Ingredients (APIs). The information is intended to guide researchers, scientists, and drug development professionals in understanding and implementing robust and efficient synthetic strategies. The protocols are presented with clarity and precision, and all quantitative data is summarized for easy comparison. Visual diagrams of workflows and reaction pathways are included to enhance comprehension.
Section 1: General Principles of API Synthesis
The synthesis of an Active Pharmaceutical Ingredient is a multi-step process that begins with readily available starting materials and through a series of chemical transformations, yields the final drug substance. The selection of a synthetic route is a critical decision in drug development, influencing factors such as process efficiency, cost-effectiveness, scalability, and the impurity profile of the final product.[1] Modern API synthesis emphasizes the use of green chemistry principles, process intensification, and advanced analytical techniques to ensure the production of high-quality, safe, and effective medicines.[2]
A typical API manufacturing process can be broken down into the following key stages:
-
Raw Material Sourcing and Preparation: Selection and quality control of starting materials are crucial as impurities can affect the entire synthesis.[2]
-
Chemical Synthesis: A series of chemical reactions are performed to build the molecular complexity of the target API.[3]
-
Work-up and Isolation: After each reaction, the intermediate compound is typically isolated and purified from the reaction mixture.
-
Purification: The crude API is subjected to one or more purification steps, such as crystallization, chromatography, or distillation, to remove impurities.[3]
-
Drying and Milling: The purified API is dried to remove residual solvents and may be milled to achieve a specific particle size distribution.
-
Final Product Characterization and Quality Control: The final API is rigorously tested to ensure it meets all quality specifications for purity, identity, and other critical attributes.[3]
Key Synthetic Reactions in API Manufacturing
Several classes of chemical reactions are fundamental to the synthesis of a wide range of APIs. These include:
-
Grignard Reactions: Formation of carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, such as a carbonyl compound. This reaction is valuable for constructing complex carbon skeletons.[4]
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures commonly found in pharmaceuticals.[5][6]
-
Amide Bond Formation: A ubiquitous reaction in pharmaceutical synthesis, as the amide functional group is present in a large number of drugs.
-
Reductions and Oxidations: These reactions are essential for manipulating the oxidation state of functional groups within a molecule.
-
Chiral Resolutions: For chiral drugs, methods to separate enantiomers, such as diastereomeric salt crystallization, are often necessary to isolate the desired stereoisomer.
General API Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of an Active Pharmaceutical Ingredient.
Section 2: Synthesis of Ibuprofen
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID). Two common industrial synthesis routes are the Boots process and the BHC (Boots-Hoechst-Celanese) process. The BHC process is considered a greener route due to its higher atom economy.[7]
BHC Process for Ibuprofen Synthesis
The BHC process is a three-step synthesis starting from isobutylbenzene.
References
- 1. 6 API Synthesis Properties Impacting Yield and Purity | Neuland Labs [neulandlabs.com]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 3-Chloro-2-(trifluoromethyl)pyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-chloro-2-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance reaction yields and address common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the Suzuki coupling of this compound, offering systematic approaches to problem-solving.
Issue 1: Low to No Product Yield
Low or no formation of the desired biaryl product is a common challenge, often attributable to the electronic properties of the starting material. The electron-withdrawing trifluoromethyl group can influence the reactivity of the pyridine ring system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low to no product yield.
Issue 2: Presence of Significant Side Products
Common side reactions in Suzuki couplings include dehalogenation of the starting material and homocoupling of the boronic acid.
Troubleshooting Side Reactions:
| Side Product | Potential Cause(s) | Recommended Solution(s) |
| 2-(Trifluoromethyl)pyridine (Dehalogenation) | - Reaction temperature is too high.- Presence of a hydride source (e.g., from solvent or base).- Inefficient reductive elimination. | - Lower the reaction temperature.- Use a well-dried, non-protic solvent.- Ensure the use of a suitable ligand that promotes reductive elimination. |
| Biaryl from Boronic Acid (Homocoupling) | - Presence of oxygen in the reaction mixture.- Inefficient reduction of Pd(II) precatalyst to active Pd(0).- Slow transmetalation step. | - Thoroughly degas all solvents and maintain an inert atmosphere.- Use a Pd(0) source or a precatalyst that is easily reduced.- Optimize the base and solvent to facilitate transmetalation. |
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
The primary challenge arises from the electronic nature of the substrate. The chlorine atom at the 3-position is less reactive than a bromine or iodine atom. Additionally, the electron-withdrawing trifluoromethyl group at the 2-position can decrease the electron density of the pyridine ring, potentially affecting the oxidative addition step of the catalytic cycle. The pyridine nitrogen can also coordinate to the palladium catalyst, leading to catalyst inhibition.
Q2: What is the best catalyst and ligand combination for this reaction?
While the optimal system may vary depending on the specific boronic acid used, catalyst systems employing bulky, electron-rich phosphine ligands have shown the most promise for coupling of challenging chloropyridines.[1]
-
Recommended Ligands: SPhos, XPhos, and RuPhos are excellent starting points. These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition of the C-Cl bond.
-
Recommended Palladium Precatalysts: Pd(OAc)₂, Pd₂(dba)₃, and preformed palladacycles (e.g., XPhos Pd G2) are commonly used.
Q3: Which base should I use for the reaction?
The choice of base is critical for the transmetalation step. Strong, non-nucleophilic inorganic bases are generally preferred.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. Cs₂CO₃ can be particularly advantageous due to its higher solubility in some organic solvents.[1]
-
Screening: It is advisable to screen a few different bases to find the optimal one for your specific reaction.
Q4: What is the ideal solvent system?
A mixture of an aprotic organic solvent and water is often optimal for Suzuki reactions.
-
Common Solvent Systems:
-
1,4-Dioxane / Water
-
Toluene / Water
-
Tetrahydrofuran (THF) / Water
-
-
Anhydrous Conditions: In cases where protodeboronation (hydrolysis of the boronic acid) is a significant side reaction, using anhydrous solvents and bases may be beneficial.
Q5: How can I minimize side reactions like dehalogenation and homocoupling?
-
Dehalogenation: This side reaction, leading to the formation of 2-(trifluoromethyl)pyridine, can sometimes be suppressed by using milder reaction conditions (e.g., lower temperature) and ensuring the purity of all reagents.
-
Homocoupling: The self-coupling of the boronic acid is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining a strict inert atmosphere (e.g., under argon or nitrogen) are crucial to minimize this side product.
Experimental Protocols
The following protocols are based on established methods for Suzuki couplings of structurally similar electron-deficient chloropyridines and can serve as a starting point for the optimization of the reaction with this compound.
Protocol 1: General Procedure using a Buchwald Ligand (e.g., SPhos)
Reaction Setup Workflow:
References
Technical Support Center: Synthesis of 3-Chloro-2-(trifluoromethyl)pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-(trifluoromethyl)pyridine derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and its derivatives, offering potential causes and solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. - Formation of multiple side products. | - Monitor the reaction progress using techniques like GC-MS or TLC to ensure completion. - Optimize the reaction temperature. Some reactions for related isomers are performed at low temperatures (e.g., -30 to 10°C) to improve selectivity.[1] - Ensure the purity of starting materials. Impurities can lead to side reactions. - Investigate alternative synthetic routes or different trifluoromethylating agents. |
| Presence of Isomeric Side Products | - Lack of regioselectivity in the chlorination or trifluoromethylation step. For instance, in related syntheses, 2-chloro-5-(trifluoromethyl)pyridine is a common side product when 2-chloro-3-(trifluoromethyl)pyridine is the target.[1] | - Modify reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired isomer. - Employ purification techniques such as fractional distillation or preparative chromatography (HPLC) to separate the isomers. |
| Formation of Multi-chlorinated Byproducts | - Over-chlorination of the pyridine ring. This is noted as a common issue in vapor-phase chlorination reactions.[2] | - Carefully control the stoichiometry of the chlorinating agent. - Optimize reaction time and temperature to minimize over-reaction. - These byproducts can sometimes be converted back to less chlorinated pyridines through catalytic hydrogenolysis and recycled. |
| Difficult Purification | - Similar polarity of the desired product and side products (especially isomers). - Presence of acidic or basic impurities. | - For isomeric impurities, preparative HPLC is often the most effective method. - Acidic impurities can be removed by washing the crude product with a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide solution).[1] - Basic impurities can be removed by washing with a dilute acidic solution (e.g., dilute HCl). |
| Inconsistent Results | - Variability in the quality of reagents or solvents. - Sensitivity of the reaction to moisture or air. | - Use high-purity, dry solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound derivatives?
A1: The most frequently encountered side products are typically isomers and multi-halogenated pyridines. Specifically:
-
Isomers: Depending on the synthetic route, other positional isomers can be formed. For example, in a related synthesis, 2-chloro-5-(trifluoromethyl)pyridine is a significant byproduct when the 2,3-isomer is the target.[1]
-
Multi-chlorinated Pyridines: The formation of di- or tri-chlorinated trifluoromethylpyridines is a common issue, particularly in high-temperature chlorination reactions.[2]
-
Byproducts from Trifluoromethylating Agents: Depending on the reagent used (e.g., Ruppert-Prakash reagent, Togni reagents, Langlois reagent), byproducts derived from these reagents can also be present in the crude product.[3][4][5][6][7]
Q2: How can I minimize the formation of the 2-chloro-5-(trifluoromethyl)pyridine isomer?
A2: Minimizing the formation of isomeric impurities relies on optimizing the reaction conditions to enhance regioselectivity. Based on studies of similar syntheses, lower reaction temperatures can significantly improve the ratio of the desired 2,3-isomer to the 2,5-isomer. For instance, in the synthesis of 2-chloro-3-(trifluoromethyl)pyridine, decreasing the reaction temperature from 120-125°C to -30 to -20°C dramatically reduced the formation of the 2-chloro-5-isomer from over 25% to less than 1%.[1]
Q3: What is a reliable method for purifying the crude product?
A3: A multi-step purification process is often necessary. A general approach involves:
-
Aqueous Workup: The reaction mixture is typically quenched with water. Washing with a dilute basic solution (e.g., sodium hydroxide) can help remove acidic byproducts.[1]
-
Extraction: The product is then extracted into an organic solvent like dichloromethane.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
-
Chromatography/Distillation: For final purification, especially to separate isomers, column chromatography or preparative HPLC is often required. Vacuum distillation can also be effective for separating components with different boiling points.
Q4: Are there any safety precautions I should be aware of?
A4: Yes, several safety precautions are crucial:
-
Handling Reagents: Many reagents used in this synthesis, such as chlorinating agents (e.g., oxalyl chloride, phosphorus oxychloride) and trifluoromethylating agents, are toxic, corrosive, and/or moisture-sensitive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Conditions: Some reactions may be exothermic. It is important to control the rate of addition of reagents and have a cooling bath readily available.
-
Inert Atmosphere: If using air- or moisture-sensitive reagents, ensure the reaction is carried out under an inert atmosphere (nitrogen or argon).
Experimental Protocols
The following is a representative experimental protocol adapted from the synthesis of a closely related isomer, 2-chloro-3-(trifluoromethyl)pyridine, which can serve as a starting point for the synthesis of this compound derivatives.[1] Note: Optimization of this protocol for the specific target molecule is essential.
Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine from 3-Trifluoromethylpyridine N-oxide
-
Reaction Setup: In a four-necked flask equipped with a stirrer, a thermometer, and a drying tube, dissolve 3-trifluoromethylpyridine N-oxide in a dry solvent such as dichloromethane.
-
Cooling: Cool the reaction mixture to a low temperature, for example, between -30 and -20°C, using a suitable cooling bath.
-
Addition of Chlorinating Agent: Slowly add a chlorinating agent, such as oxalyl chloride, to the cooled solution. Maintain the temperature during the addition.
-
Addition of Base: After the addition of the chlorinating agent, a base like triethylamine, dissolved in the same solvent, is added dropwise while maintaining the low temperature.
-
Reaction Monitoring: The reaction is allowed to proceed at this temperature for a set period (e.g., 2 hours). The progress can be monitored by LC-MS or GC-MS.
-
Workup:
-
Quench the reaction by carefully adding it to ice water.
-
Stir the mixture and then separate the organic layer.
-
Wash the organic layer with water.
-
To neutralize any remaining acidic components, a dilute aqueous solution of sodium hydroxide can be added to the organic layer until the pH is around 8.0.
-
Separate the organic layer again.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Further purify the crude product by column chromatography or preparative HPLC to isolate the desired this compound from its isomers and other impurities.
-
Quantitative Data Summary
The following table summarizes the product distribution in the synthesis of 2-chloro-3-(trifluoromethyl)pyridine under different reaction conditions, illustrating the impact of temperature on the formation of the isomeric side product, 2-chloro-5-(trifluoromethyl)pyridine.[1]
| Chlorinating Agent | Base | Solvent | Temperature (°C) | Yield of 2-chloro-3-(trifluoromethyl)pyridine (%) | Yield of 2-chloro-5-(trifluoromethyl)pyridine (%) |
| Phosphorus oxychloride | - | - | 120-125 | 50.34 | 25.34 |
| Oxalyl chloride | Triethylamine | Dichloromethane | -30 to -20 | 85.57 | 0.42 |
| Oxalyl chloride | Triethylamine | 1,2-dichloroethane | -30 to -20 | 91.89 | 0.72 |
| Oxalyl chloride | Triethylamine | Dichloromethane | -30 to -20 | 90.93 | 0.52 |
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound derivatives.
Caption: Logical relationship illustrating the formation of the desired product and common side products during the synthesis.
References
- 1. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. US4256894A - Preparation of chlorinated pyridines - Google Patents [patents.google.com]
- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 5. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 6. Trifluoromethylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 7. thieme-connect.com [thieme-connect.com]
Technical Support Center: Purification of 3-Chloro-2-(trifluoromethyl)pyridine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Chloro-2-(trifluoromethyl)pyridine reaction mixtures. The following sections offer detailed methodologies and data to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The most common impurities are typically other chlorinated isomers of trifluoromethylpyridine and unreacted starting materials. Depending on the synthetic route, you may encounter:
-
Positional Isomers: Such as 2-Chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine are frequent byproducts.[1][2]
-
Starting Materials: Unreacted precursors from the synthesis can also be present.
-
Solvents and Reagents: Residual solvents and excess reagents used in the reaction.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities. The most common and effective techniques include:
-
Fractional Vacuum Distillation: Ideal for separating the product from less volatile or more volatile impurities, especially on a larger scale.
-
Column Chromatography: Effective for removing impurities with different polarities, particularly for smaller-scale purifications or when high purity is required.
-
Recrystallization: Can be employed if the crude product is a solid or can be induced to crystallize, and is excellent for removing small amounts of impurities.
Q3: Is this compound stable to heat during distillation?
A3: While many halogenated pyridines are relatively stable, prolonged exposure to high temperatures can lead to decomposition. It is crucial to use vacuum distillation to lower the boiling point and minimize thermal stress on the compound. Signs of decomposition can include darkening of the distillation residue and lower than expected yields.
Q4: Can I use an aqueous wash to remove any impurities?
A4: Yes, an aqueous wash can be a useful preliminary purification step. Washing the crude organic mixture with a dilute basic solution (e.g., sodium bicarbonate) can help remove acidic impurities. Subsequent washing with brine can help break up emulsions and remove residual water before drying the organic layer.
Troubleshooting Guides
Fractional Vacuum Distillation
Problem 1: The product is co-distilling with an impurity.
-
Possible Cause: The impurity has a boiling point very close to that of this compound.
-
Solution:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing or Raschig rings) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation. This means collecting the distillate more slowly.
-
Adjust Vacuum Pressure: Sometimes, slightly altering the vacuum pressure can change the relative volatilities of the components, potentially improving separation.
-
Problem 2: The distillation is very slow or has stopped.
-
Possible Cause:
-
Inadequate heating of the distillation pot.
-
Too high a vacuum for the heating temperature.
-
Flooding of the distillation column.
-
-
Solution:
-
Check Heating: Ensure the heating mantle is set to an appropriate temperature, typically 20-30 °C above the boiling point of the liquid in the pot.
-
Adjust Vacuum/Heat: If the vacuum is too high, the vapor pressure of the liquid may not be sufficient to allow it to travel up the column. Gradually decrease the vacuum or increase the heat.
-
Address Flooding: If the column is flooded (filled with liquid), reduce the heating rate to allow the liquid to drain back into the pot. Flooding is often caused by too high a boil-up rate.
-
Problem 3: The product or residue is darkening significantly.
-
Possible Cause: Thermal decomposition.
-
Solution:
-
Lower the Temperature: Use a lower distillation temperature by applying a higher vacuum.
-
Minimize Distillation Time: Do not heat the mixture for longer than necessary.
-
Use a Stabilizer: In some cases, a small amount of a non-volatile antioxidant can be added to the distillation pot, but this should be tested on a small scale first to ensure it does not introduce new impurities.
-
Column Chromatography
Problem 1: Poor separation of the product from an impurity on the TLC plate.
-
Possible Cause: The chosen solvent system does not have the right polarity to effectively separate the compounds.
-
Solution:
-
Solvent System Screening: Test a variety of solvent systems with different polarities. A common starting point for pyridine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.
-
Use a Gradient Elution: If a single solvent system is ineffective, a gradient elution, where the polarity of the mobile phase is gradually increased during the column run, can often resolve closely eluting spots.
-
Try a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica gel.
-
Problem 2: The product is streaking or tailing on the TLC plate and column.
-
Possible Cause: Strong interaction between the basic pyridine nitrogen and the acidic silica gel surface.
-
Solution:
-
Add a Basic Modifier: Add a small amount of a base, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use Neutral or Basic Alumina: As an alternative to silica gel, these stationary phases are less acidic and can reduce tailing for basic compounds.
-
Problem 3: The product is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a 90:10 mixture of hexanes:ethyl acetate, try changing to an 80:20 or 70:30 mixture.
Recrystallization
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated at a temperature above the melting point of the compound, or the cooling rate is too fast.
-
Solution:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Add More Solvent: Add a small amount of the "good" solvent to the hot solution to reduce the saturation level.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.
-
Problem 2: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently saturated, or the chosen solvent is too good a solvent for the compound even at low temperatures.
-
Solution:
-
Evaporate Some Solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of the product.
-
Use a Mixed Solvent System: If a single solvent is not working, try a mixed solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to clarify the solution and allow it to cool slowly.
-
Data Presentation
| Parameter | Value | Reference |
| Boiling Point | ||
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 50-55 °C at 11 mmHg | |
| Estimated Boiling Point of this compound | Likely slightly higher than the 2-fluoro analog under similar vacuum. | Chemical intuition |
| Common Solvents for Chromatography | ||
| Stationary Phase | Silica Gel | General Practice |
| Mobile Phase (Non-polar) | Hexanes/Ethyl Acetate mixtures | General Practice |
| Mobile Phase (More polar) | Dichloromethane/Methanol mixtures | General Practice |
| Common Solvents for Recrystallization | ||
| Single Solvents | Heptane, Ethanol, Isopropanol | General Practice |
| Mixed Solvents | Ethanol/Water, Heptane/Ethyl Acetate | General Practice |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a short-path distillation head, a condenser, and a receiving flask. Use a vacuum-jacketed Vigreux column for better insulation and efficiency. Ensure all joints are properly sealed with vacuum grease.
-
Crude Material: Place the crude this compound reaction mixture in the distillation flask with a magnetic stir bar.
-
Vacuum Application: Slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle with stirring.
-
Fraction Collection: Collect any low-boiling fractions (e.g., residual solvent) first. As the temperature of the vapor at the thermometer rises and stabilizes, collect the product fraction in a clean receiving flask.
-
Monitoring: Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.
-
Completion: Stop the distillation when the temperature starts to drop or rise significantly, or when only a small amount of residue remains.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
TLC Analysis: Spot each fraction on a TLC plate and visualize under UV light to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling of 3-Chloro-2-(trifluoromethyl)pyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cross-coupling of 3-Chloro-2-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is not working or gives low yield. What are the common causes and how can I troubleshoot it?
A1: Low yields in Suzuki-Miyaura couplings of heteroaryl chlorides are common and can stem from several factors. This compound is an electron-deficient substrate, which generally aids the oxidative addition step, but catalyst selection and reaction conditions are critical.[1][2]
Troubleshooting Steps:
-
Catalyst System (Palladium Source & Ligand): The choice of ligand is crucial for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3] Opt for bulky, electron-rich phosphine ligands which are known to promote the oxidative addition of aryl chlorides.
-
Recommended Ligands: XPhos, SPhos, RuPhos, or Buchwald's biaryl phosphine ligands are excellent starting points.[4][5]
-
Palladium Source: Use air-stable precatalysts like XPhos-Pd-G2/G3 or generate the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.[6][7] Precatalysts often provide more reliable results by ensuring efficient generation of the active catalytic species.[7]
-
-
Base Selection: The base activates the boronic acid for transmetalation.[8] Its strength and solubility can significantly impact the reaction.
-
Solvent Choice: The solvent affects the solubility of reactants and the stability of the catalyst.
-
Reaction Temperature: Aryl chlorides often require higher temperatures (100-120 °C) for efficient coupling compared to aryl bromides or iodides.[11]
-
Reagent Purity: Ensure the boronic acid is pure and not degraded (protodeboronation is a common side reaction). The solvent and base should be anhydrous if the reaction is intended to be run under such conditions.[7][12]
Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine. What catalyst system should I start with?
A2: Buchwald-Hartwig amination of electron-deficient heteroaryl chlorides can be challenging. The nitrogen in the pyridine ring and the amine nucleophile can coordinate to the palladium center, potentially inhibiting catalysis.[13] The sterically hindered and electron-deficient nature of the substrate requires a highly active catalyst.
Recommended Starting Conditions:
-
Catalyst/Ligand: Use a robust, bulky, and electron-rich biarylphosphine ligand.
-
Base: A strong, non-coordinating base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective choices.[13][16]
-
Solvent: Anhydrous toluene or 1,4-dioxane are typically used.
-
Temperature: Reactions are often run at elevated temperatures, typically between 80 °C and 110 °C.[7]
Q3: Can I perform a Sonogashira coupling on this compound? What are the key considerations?
A3: Yes, Sonogashira coupling is feasible but requires an efficient catalytic system due to the lower reactivity of the C-Cl bond.[17]
Key Considerations:
-
Copper Co-catalyst: The traditional Sonogashira reaction employs a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide, which then transmetalates to the palladium center.[18]
-
Copper-Free Conditions: To avoid issues associated with copper (e.g., alkyne homocoupling), copper-free protocols have been developed. These often require specific ligands and stronger bases.[19][20]
-
Catalyst System:
-
Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent as well.[20]
-
Microwave Irradiation: For sluggish reactions involving aryl chlorides, microwave heating can dramatically reduce reaction times and improve yields.[17]
Catalyst System Selection Tables
The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound. Optimization will likely be required for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale / Notes |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Standard Pd(0) or Pd(II) precursors. |
| XPhos Pd G3 (1-2 mol%) | Air-stable precatalyst for reliable results.[7] | |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands effective for C-Cl activation. |
| RuPhos (2-4 mol%) | Excellent for heteroaryl chlorides.[5] | |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong inorganic bases commonly used for Suzuki couplings.[9] |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous, degassed solvents are preferred.[4] |
| Temperature | 100 - 120 °C | Higher temperatures are often necessary for aryl chlorides.[11] |
Table 2: Buchwald-Hartwig Amination
| Component | Recommendation | Rationale / Notes |
| Pd Source | BrettPhos Pd G3 (2-5 mol%) | Highly active precatalyst, especially for primary amines.[13] |
| RuPhos Pd G3 (2-5 mol%) | Generally effective for a broad range of amines.[13] | |
| Ligand | BrettPhos or RuPhos | Match the ligand to the precatalyst if not using one. |
| Base | NaOt-Bu or LiHMDS (1.2-2 equiv.) | Strong, non-nucleophilic bases required for amine deprotonation.[13][16] |
| Solvent | Toluene or 1,4-Dioxane | Must be anhydrous and degassed. |
| Temperature | 80 - 110 °C | Reaction temperature depends on the amine's reactivity.[7] |
Table 3: Sonogashira Coupling
| Component | Recommendation | Rationale / Notes |
| Pd Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A standard catalyst for Sonogashira reactions.[21] |
| Ligand | P(t-Bu)₃ or other bulky phosphines | Electron-rich ligands promote oxidative addition.[21] |
| Co-catalyst | CuI (1-5 mol%) | Required for the traditional Sonogashira catalytic cycle.[18] |
| Base | TEA or DIPEA (2-5 equiv.) | Amine base is crucial; can sometimes be used as a solvent.[20] |
| Solvent | THF or DMF | Anhydrous and degassed. |
| Temperature | 60 - 100 °C | Microwave irradiation can be beneficial for chlorides.[17] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and should be optimized for each specific boronic acid.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.2 M solution).
-
Reaction: Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and requires optimization based on the specific amine used.
-
Preparation: In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) and the base (e.g., NaOt-Bu, 1.2 equiv.) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Add the amine (1.2 equiv.), this compound (1.0 equiv.), and anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to 100 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[7]
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
Visualizations
Caption: Catalyst selection workflow for cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination of 3-Chloro-2-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the Buchwald-Hartwig amination of 3-chloro-2-(trifluoromethyl)pyridine. This substrate is known to be challenging due to the electron-withdrawing nature of the trifluoromethyl group and the pyridine ring, which can deactivate the C-Cl bond towards oxidative addition.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of this compound so challenging?
A1: The primary difficulty arises from the electronic properties of the substrate. The potent electron-withdrawing trifluoromethyl group, positioned ortho to the chlorine, significantly deactivates the aryl chloride bond. This makes the initial, often rate-limiting, oxidative addition step of the palladium catalyst into the C-Cl bond more difficult compared to less electron-deficient aryl chlorides.
Q2: What are the most critical parameters to control for a successful reaction?
A2: For this specific substrate, the most critical parameters are the choice of a highly active catalyst system (palladium precursor and ligand), the strength and nature of the base, and the reaction temperature. The solvent also plays a crucial role in solubility and catalyst stability.
Q3: What are the common side reactions to look out for?
A3: A common side reaction is hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom. This can occur if the reductive elimination of the desired product is slow, allowing for competing pathways. Another potential side reaction is the decomposition of the catalyst, often observed as the formation of palladium black.
Q4: Can I use a weaker base to avoid decomposition of my starting materials or products?
A4: While strong bases like sodium tert-butoxide (NaOtBu) are often required to facilitate the deprotonation of the amine and promote the catalytic cycle, they can be incompatible with sensitive functional groups. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, but this typically necessitates a more active catalyst system, higher catalyst loading, and/or higher reaction temperatures to achieve reasonable conversion.
Troubleshooting Guides
Problem 1: Low to No Conversion of Starting Material
Low or no conversion is the most common issue and typically points to a problem with the catalytic cycle's initiation or turnover.
Initial Checks and Solutions:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.
-
Reagent and Solvent Quality: Use anhydrous and degassed solvents. Water can hydrolyze the catalyst and certain bases. Ensure the purity of your starting materials, as impurities can poison the catalyst.
Systematic Troubleshooting:
The following table provides a starting point for optimizing reaction conditions. It is recommended to screen these parameters systematically.
| Parameter | Initial Recommendation | Troubleshooting Action | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Switch to a pre-formed catalyst like a G3 or G4 palladacycle (e.g., XPhos Pd G3). | Pre-catalysts can generate the active Pd(0) species more cleanly and efficiently than in-situ methods.[1] |
| Ligand | XPhos or RuPhos | Screen other bulky, electron-rich phosphine ligands such as BrettPhos or Josiphos-type ligands. | These ligands are essential for activating the strong C-Cl bond in electron-deficient pyridines.[1] |
| Base | NaOtBu | If substrate is stable, ensure the base is fresh and finely powdered. If base-sensitivity is a concern, switch to K₃PO₄ or Cs₂CO₃, but be prepared to increase temperature. | A strong, non-nucleophilic base is crucial for the deprotonation step. The choice of base can significantly impact the reaction outcome.[1][2] |
| Solvent | Toluene or Dioxane | Screen other anhydrous, degassed solvents like THF or t-BuOH. | Solvent affects the solubility of reagents and the stability of catalytic intermediates.[2] |
| Temperature | 100-110 °C | Increase the temperature in increments of 10 °C (up to 130 °C). | The oxidative addition step for this deactivated chloride often requires significant thermal energy.[1] |
| Catalyst Loading | 1-2 mol% | Increase catalyst and ligand loading to 3-5 mol%. | Higher catalyst concentration can help overcome slow reaction kinetics with challenging substrates. |
Problem 2: Significant Hydrodehalogenation Side Product
The formation of 2-(trifluoromethyl)pyridine as a major byproduct indicates that the desired C-N bond formation is being outcompeted.
Troubleshooting Strategies:
| Strategy | Action | Rationale |
| Optimize Ligand | Switch to a more sterically hindered ligand. | A bulkier ligand can favor reductive elimination over competing side reactions like beta-hydride elimination from the amine. |
| Lower Temperature | Once conversion is observed, try reducing the reaction temperature. | Side reactions can sometimes have a higher activation energy than the desired reaction. |
| Amine Stoichiometry | Use a slight excess of the amine (1.2-1.5 equivalents). | This can help to favor the desired bimolecular coupling reaction.[1] |
| Anhydrous Conditions | Ensure all reagents and solvents are rigorously dry. | Trace water can be a proton source for the hydrodehalogenation pathway. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a starting point and may require optimization based on the specific amine used.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
In a glovebox or under a positive pressure of argon, add the palladium precursor, ligand, and base to the Schlenk tube.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction and Troubleshooting Logic
Catalytic Cycle of the Buchwald-Hartwig Amination
A simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Failed Amination
References
optimizing temperature for 3-Chloro-2-(trifluoromethyl)pyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-(trifluoromethyl)pyridine.
Troubleshooting Guides
Low Yield and Side Product Formation in Suzuki-Miyaura Coupling Reactions
Low yields in Suzuki-Miyaura coupling reactions involving this compound are a common challenge. The primary reasons often relate to catalyst deactivation, substrate reactivity, and competing side reactions, all of which are influenced by temperature.[1]
| Issue | Probable Cause (Temperature-Related) | Recommended Solution |
| Low or No Conversion | Reaction temperature is too low to overcome the activation energy for the oxidative addition of the C-Cl bond.[1] | Gradually increase the reaction temperature in increments of 10-20°C, typically within the range of 80-120°C.[1][2][3] Consider switching to a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which can facilitate C-Cl bond activation at lower temperatures.[1] |
| Formation of Homocoupled Byproducts | High temperatures can sometimes promote the homocoupling of the boronic acid partner. This is often exacerbated by the presence of oxygen. | Ensure the reaction is thoroughly degassed. If homocoupling persists at elevated temperatures, consider using a lower temperature with a more active catalyst system.[1] |
| Protodeboronation of Boronic Acid | Elevated temperatures can accelerate the protodeboronation of the boronic acid, especially if there is residual water in the reaction mixture. | Use rigorously dried solvents and reagents. If the problem continues, consider switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) or trifluoroborate salt. A lower reaction temperature may also be beneficial.[1][4] |
| Decomposition of Starting Materials or Product | The reaction temperature is too high, leading to the thermal decomposition of sensitive functional groups on the coupling partners or the desired product. | Screen a range of lower temperatures (e.g., 60-90°C) to find an optimal balance between reaction rate and stability. Monitor the reaction closely by TLC or LC-MS for the appearance of degradation products. |
Issues in Nucleophilic Aromatic Substitution (SNAr) Reactions
The success of SNAr reactions with this compound is highly dependent on the nucleophilicity of the reacting partner and the reaction temperature.
| Issue | Probable Cause (Temperature-Related) | Recommended Solution |
| Slow or Incomplete Reaction | The reaction temperature is insufficient to facilitate the formation of the Meisenheimer complex and subsequent chloride displacement, especially with weaker nucleophiles. | For less reactive nucleophiles, an increase in temperature (e.g., from room temperature to 80-120°C) may be necessary.[5] The choice of a higher-boiling polar aprotic solvent (e.g., DMSO, DMF) can facilitate this. |
| Formation of Multiple Products/Side Reactions | Excessively high temperatures can lead to undesired side reactions, such as reaction at other positions on the pyridine ring or decomposition of the starting material or product. | Optimize the temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress. For highly reactive nucleophiles, the reaction may proceed efficiently at or below room temperature. |
| Poor Regioselectivity | While the electronics of this compound strongly favor substitution at the 2- or 4-position, very high temperatures could potentially lead to a loss of selectivity. | Maintain the lowest effective temperature to ensure high regioselectivity. |
Challenges in Lithiation and Subsequent Quenching
Regioselective lithiation of pyridines requires careful control of reaction conditions, with temperature being a critical parameter.
| Issue | Probable Cause (Temperature-Related) | Recommended Solution |
| Low Yield of Desired Product after Quenching | The lithiation temperature was not low enough, leading to side reactions or decomposition of the lithiated intermediate. | Maintain a very low temperature, typically -78°C, throughout the lithiation and quenching process.[6][7][8] Use a cryostat or a well-maintained dry ice/acetone bath to ensure stable temperature control. |
| Mixture of Regioisomers | The temperature was allowed to rise during the lithiation or before quenching, potentially causing equilibration of the lithiated species to a thermodynamically more stable, but undesired, isomer. | Ensure that the temperature remains consistently low throughout the entire procedure. Add the electrophile at -78°C and only allow the reaction to warm up after the quenching is complete. |
| Decomposition of the Starting Material | Localized overheating upon addition of the organolithium reagent. | Add the organolithium reagent slowly and dropwise to a cooled solution of the substrate to dissipate the heat of reaction effectively. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for a Suzuki-Miyaura coupling reaction with this compound?
A1: The optimal temperature for a Suzuki-Miyaura coupling with this compound typically falls within the range of 80-110°C.[3] However, the ideal temperature is highly dependent on the specific boronic acid, catalyst system (palladium precursor and ligand), base, and solvent used.[1] It is recommended to start with a temperature around 80°C and increase it if the reaction is sluggish.[9]
Q2: My Suzuki-Miyaura reaction is not proceeding at 80°C. Should I just increase the temperature?
A2: While increasing the temperature can improve the reaction rate, it may also lead to side reactions like homocoupling or protodeboronation.[1] Before significantly raising the temperature, consider switching to a more active catalyst system. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often more effective for activating less reactive aryl chlorides.[1]
Q3: For a nucleophilic aromatic substitution (SNAr) with an amine, what is a good starting temperature?
A3: For SNAr reactions with amines, a good starting point is often room temperature. However, the reactivity can vary greatly. Some reactions may require heating to 120°C to proceed at a reasonable rate.[10] It is advisable to monitor the reaction by TLC or LC-MS to determine if heating is necessary.
Q4: Why is it critical to maintain a very low temperature (e.g., -78°C) during the lithiation of this compound?
A4: Maintaining a very low temperature during lithiation is crucial for several reasons. Firstly, it prevents the decomposition of the highly reactive organolithium reagent and the resulting lithiated pyridine intermediate. Secondly, it ensures high regioselectivity by preventing the migration of the lithium to other positions on the pyridine ring.[6][7][8]
Experimental Protocols
Detailed Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Caption: Workflow for optimizing reaction temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 3-Chloro-2-(trifluoromethyl)pyridine during synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-Chloro-2-(trifluoromethyl)pyridine, with a focus on preventing its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary synthetic routes include:
-
Vapor-Phase Chlorination/Fluorination: This method often involves the reaction of a picoline precursor at high temperatures (often exceeding 300°C) in the presence of a catalyst, such as iron fluoride.[1][2]
-
Chlorine/Fluorine Exchange: This process typically involves the fluorination of a corresponding chlorinated pyridine precursor.[1][2]
Q2: What are the main causes of this compound decomposition during synthesis?
A2: Decomposition is often attributed to the harsh reaction conditions required for synthesis. High temperatures, in particular, can lead to the formation of unwanted byproducts and degradation of the target molecule. The presence of certain reagents and inappropriate pH levels can also contribute to instability.
Q3: What are the typical byproducts observed during the synthesis of this compound?
A3: A common issue is the formation of multi-chlorinated pyridines.[1][2] The extent of this side reaction can often be controlled by adjusting the molar ratio of the chlorinating agent and the reaction temperature.[1][2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound, with a focus on preventing decomposition.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Target Compound | High reaction temperatures leading to thermal decomposition. | Optimize the reaction temperature. While some methods require high temperatures, it is crucial to find the minimum effective temperature to reduce thermal stress on the product. |
| Formation of multi-chlorinated byproducts. | Carefully control the stoichiometry of the chlorinating agent.[1][2] Consider a stepwise addition of the reagent to maintain a low concentration throughout the reaction. | |
| Unwanted side reactions due to catalyst choice. | Screen different catalysts to find one that promotes the desired reaction at a lower temperature or with higher selectivity. For example, some vapor-phase reactions utilize an iron fluoride catalyst.[1] | |
| Presence of Impurities in the Final Product | Incomplete reaction or formation of stable byproducts. | Implement a thorough purification process. Techniques such as distillation and chromatography can be effective in removing impurities. |
| Decomposition of the product during workup or purification. | Maintain neutral or slightly acidic conditions during extraction and purification steps. Avoid exposure to strong bases or high heat for extended periods. | |
| Reaction Instability or Runaway Reaction | Exothermic nature of the chlorination or fluorination step. | Ensure adequate cooling and temperature monitoring throughout the reaction. Consider a semi-batch or continuous flow process to better manage heat generation. |
Experimental Protocols
General Protocol for Vapor-Phase Synthesis
A common approach involves a simultaneous vapor-phase chlorination and fluorination. In a typical setup, a precursor like 3-picoline is introduced into a reactor with two zones: a catalyst fluidized-bed phase and an empty phase.[1]
-
Fluidized-Bed Phase: Chlorination of the methyl group and subsequent fluorination occur.
-
Empty Phase: Further nuclear chlorination of the pyridine ring takes place to form the desired product and other chlorinated isomers.[1]
Reaction conditions such as temperature and the molar ratio of chlorine gas can be adjusted to control the degree of chlorination.[1]
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting key stages where decomposition can be a concern.
Caption: Generalized synthesis workflow with potential decomposition points.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All laboratory work should be conducted by qualified professionals in a safe and controlled environment. Users should consult relevant safety data sheets (SDS) and established laboratory safety protocols before undertaking any chemical synthesis.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹³C NMR Spectral Data of 3-Chloro-2-(trifluoromethyl)pyridine and Its Derivatives
This guide provides a comprehensive comparison of the ¹³C NMR spectral data for 3-chloro-2-(trifluoromethyl)pyridine and related derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and characterization of novel compounds. This document presents a detailed analysis of the substituent effects on the ¹³C chemical shifts of the pyridine ring, supported by experimental data and protocols.
Comparative ¹³C NMR Data
The chemical shifts in ¹³C NMR spectroscopy are highly sensitive to the electronic environment of the carbon atoms. The introduction of electron-withdrawing groups, such as chlorine and trifluoromethyl (CF₃), to the pyridine ring induces significant changes in the ¹³C chemical shifts. The data presented in the following table illustrates these substituent-induced shifts relative to the parent pyridine molecule.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | CF₃ (ppm) | Solvent |
| Pyridine[1] | 150.0 | 124.0 | 136.0 | 124.0 | 150.0 | - | CDCl₃ |
| This compound[2] | 144.8 (q, J = 34.3 Hz) | 130.6 | 139.6 | 127.3 | 146.7 | 121.0 (q, J = 276.2 Hz) | CDCl₃ |
| 2-Chloro-5-(trifluoromethyl)pyridine | 152.3 (q, J = 4.0 Hz) | 137.2 | 121.1 (q, J = 275.6 Hz) | 134.2 (q, J = 0.9 Hz) | 149.9 | 120.5 (q, J = 2.7 Hz) | CDCl₃ |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | - | - | - | - | - | - | - |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | - | - | - | - | - | - | CDCl₃ |
| 3-Chloro-5-(trifluoromethyl)-2-pyridinol | - | - | - | - | - | - | DMSO-d₆ |
Note: Data for 2,3-Dichloro-5-(trifluoromethyl)pyridine, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, and 3-Chloro-5-(trifluoromethyl)-2-pyridinol are available in spectral databases but specific peak assignments were not publicly available in the initial search and may require database access to view. The table will be updated as this information becomes available.
Experimental Protocols
The following is a generalized protocol for acquiring standard proton-decoupled ¹³C NMR spectra, based on common laboratory practices.[3][4]
2.1. Sample Preparation Approximately 10-20 mg of the solid sample or 10-20 µL of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2.2. Instrument Setup and Data Acquisition
-
The NMR spectrometer (e.g., Bruker Avance 400 MHz) is set up for ¹³C detection.
-
The sample is inserted into the magnet.
-
The magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming.
-
The ¹³C probe is tuned and matched.
-
A standard proton-decoupled pulse sequence is selected (e.g., zgpg30 on Bruker instruments).[3]
-
The receiver gain is optimized.
-
The number of scans is set to achieve an adequate signal-to-noise ratio, which depends on the sample concentration.
-
A relaxation delay (d1) of 1-2 seconds is typically used for qualitative spectra.[3]
-
The free induction decay (FID) is acquired.
2.3. Data Processing
-
The acquired FID is subjected to Fourier transformation.
-
The resulting spectrum is phased.
-
The spectrum is referenced to the TMS signal (0.00 ppm) or the residual solvent signal (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Baseline correction is applied to the spectrum.
Structural Comparison of Pyridine Derivatives
The following diagram illustrates the chemical structures of the pyridine derivatives discussed in this guide. The varying substitution patterns directly influence the electronic distribution within the pyridine ring, leading to the observed differences in the ¹³C NMR chemical shifts.
Caption: Chemical structures of pyridine and its chloro- and trifluoromethyl-substituted derivatives.
Analysis and Comparison of ¹³C NMR Data
The ¹³C NMR spectrum of pyridine shows three distinct signals for the C2/C6, C3/C5, and C4 carbons due to the molecule's symmetry.[1] The introduction of substituents breaks this symmetry and significantly alters the chemical shifts.
In This compound , both the chloro and trifluoromethyl groups are strongly electron-withdrawing. The trifluoromethyl group at the C2 position causes a significant downfield shift of the C2 carbon, which appears as a quartet due to coupling with the three fluorine atoms.[2] The chlorine atom at the C3 position also influences the chemical shifts of the adjacent carbons.
For 2-chloro-5-(trifluoromethyl)pyridine , the chloro group is at the C2 position and the trifluoromethyl group is at the C5 position. This substitution pattern leads to a different set of chemical shifts compared to the this compound isomer, reflecting the different electronic environment for each carbon atom in the pyridine ring.
A detailed analysis of the ¹³C NMR data allows for the unambiguous identification of these and other related pyridine derivatives. The characteristic chemical shifts and coupling patterns, particularly the quartets for the CF₃ carbon and the carbon to which it is attached, serve as key diagnostic signals. By comparing the experimental data with that of the parent pyridine and other known derivatives, researchers can confirm the successful synthesis of target molecules and gain insights into their electronic structures.
References
A Comparative Analysis of the Reactivity of 3-Chloro-2-(trifluoromethyl)pyridine and 2-Chloro-3-(trifluoromethyl)pyridine for Pharmaceutical and Agrochemical Research
An in-depth guide for researchers, scientists, and drug development professionals on the chemical reactivity of two key trifluoromethylpyridine isomers, providing valuable insights for the synthesis of novel bioactive molecules.
In the landscape of modern medicinal and agrochemical research, trifluoromethylpyridine scaffolds are of paramount importance. Their unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, significantly influence molecular interactions, metabolic stability, and bioavailability. This guide provides a detailed comparison of the reactivity of two isomeric building blocks: 3-Chloro-2-(trifluoromethyl)pyridine and 2-Chloro-3-(trifluoromethyl)pyridine. A thorough understanding of their differential reactivity in key synthetic transformations is crucial for the efficient design and synthesis of new chemical entities.
Reactivity Profile: An Overview
The reactivity of these isomers is primarily dictated by the interplay of the electron-withdrawing trifluoromethyl (-CF3) group and the chloro substituent on the pyridine ring. The -CF3 group, being a powerful electron-withdrawing moiety, activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[1] The position of these groups relative to each other and the nitrogen atom of the pyridine ring determines the susceptibility of the C-Cl bond to cleavage in various cross-coupling reactions.
This compound: In this isomer, the chloro leaving group is ortho to the strongly electron-withdrawing trifluoromethyl group. This proximity significantly enhances the electrophilicity of the carbon atom bearing the chlorine, making it highly susceptible to nucleophilic attack.
2-Chloro-3-(trifluoromethyl)pyridine: Here, the chloro group is also ortho to the pyridine nitrogen, which itself is electron-withdrawing. The trifluoromethyl group is at the 3-position. While still activated, the electronic influence of the -CF3 group on the C2-Cl bond is moderated compared to the this compound isomer.
Comparative Reactivity in Key Synthetic Transformations
A direct quantitative comparison of the reactivity of these two isomers is not extensively documented in publicly available literature. However, based on fundamental principles of organic chemistry and data from related compounds, a qualitative and semi-quantitative comparison can be drawn for key reactions pivotal in drug discovery and development.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for introducing a wide range of functionalities onto the pyridine ring. The rate of SNAr is highly dependent on the electronic activation of the carbon-halogen bond.
Expected Reactivity: this compound is expected to be significantly more reactive towards nucleophiles than 2-Chloro-3-(trifluoromethyl)pyridine. This is due to the direct activation of the C3 position by the adjacent powerful electron-withdrawing -CF3 group, which stabilizes the Meisenheimer intermediate formed during the reaction.
Illustrative Data: While direct comparative kinetic data is scarce, studies on similar systems consistently show that a strong electron-withdrawing group ortho or para to the leaving group dramatically accelerates the rate of SNAr. For instance, in related systems, the presence of a nitro group (another strong electron-withdrawing group) ortho to a chloro substituent can increase the reaction rate by several orders of magnitude. A similar, potent activating effect is anticipated for the trifluoromethyl group.
Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution
| Compound | Nucleophile | Predicted Relative Rate |
| This compound | R-O⁻, R₂N⁻, RS⁻ | High |
| 2-Chloro-3-(trifluoromethyl)pyridine | R-O⁻, R₂N⁻, RS⁻ | Moderate |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The reactivity of aryl chlorides in this reaction is generally lower than that of bromides or iodides and often requires more specialized catalytic systems.
Expected Reactivity: The relative reactivity in Suzuki coupling is more nuanced and depends on the rate-limiting step of the catalytic cycle, which is often the oxidative addition of the palladium catalyst to the C-Cl bond. While electronic factors still play a role, steric hindrance around the C-Cl bond can also be a significant factor. For this compound, the bulky -CF3 group adjacent to the chlorine may slightly hinder the approach of the palladium catalyst. Conversely, in 2-Chloro-3-(trifluoromethyl)pyridine, the C-Cl bond is less sterically encumbered. However, the higher electrophilicity of the C-Cl bond in the 3-chloro isomer could also facilitate oxidative addition. Without direct experimental data, a definitive prediction is challenging, but it is plausible that 2-Chloro-3-(trifluoromethyl)pyridine might exhibit comparable or slightly higher reactivity in some Suzuki coupling protocols due to reduced steric hindrance.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Related Chloropyridines
| Aryl Chloride | Boronic Acid | Catalyst System | Yield (%) | Reference |
| 2,6-Dichloro-3-(trifluoromethyl)pyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | 70-95 | |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 85 | [2] |
Note: These are representative yields for structurally related compounds and not a direct comparison of the two isomers of interest. The actual yields for the title compounds will be highly dependent on the specific reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of aryl chlorides can be challenging and is highly dependent on the ligand and reaction conditions.
Expected Reactivity: The principles governing reactivity in Buchwald-Hartwig amination are similar to those for Suzuki coupling, with both electronic and steric factors influencing the outcome. The electron-deficient nature of both pyridine rings, enhanced by the trifluoromethyl group, makes them suitable substrates for this transformation. The relative reactivity would likely be influenced by the specific amine coupling partner and the catalyst system employed. Bulky amines might react more readily with the less sterically hindered 2-Chloro-3-(trifluoromethyl)pyridine.
Table 3: Representative Catalyst Systems for Buchwald-Hartwig Amination of Chloropyridines
| Aryl Chloride Substrate | Amine | Catalyst System | Base |
| (Hetero)aryl Chlorides | Primary/Secondary Amines | [Pd(cinnamyl)Cl]₂ / BippyPhos | NaOtBu |
| Chloropyridines | Various Amines | Pd₂(dba)₃ / XPhos | NaOtBu |
| Aryl Chlorides | Primary Amines | Pd(OAc)₂ / RuPhos | K₂CO₃ |
Note: This table provides examples of effective catalyst systems for the amination of related chloropyridines and serves as a starting point for optimization.
Experimental Protocols
Detailed experimental protocols for these key reactions, adapted from literature for similar substrates, are provided below. These protocols are intended as a guide and may require optimization for the specific isomers.
General Protocol for Nucleophilic Aromatic Substitution (Alkoxylation)
Experimental workflow for Nucleophilic Aromatic Substitution.
Procedure:
-
To a solution of the chlorotrifluoromethylpyridine (1.0 eq) in a suitable anhydrous solvent (e.g., THF or DMF), add the sodium alkoxide (1.2-1.5 eq).
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling
Experimental workflow for Suzuki-Miyaura Coupling.
Procedure:
-
In a reaction vessel, combine the chlorotrifluoromethylpyridine (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2-3 eq).
-
Add a degassed solvent (e.g., dioxane/water, toluene).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Experimental workflow for Buchwald-Hartwig Amination.
Procedure:
-
To a reaction vessel under an inert atmosphere, add the chlorotrifluoromethylpyridine (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, LiHMDS, 1.5-2.0 eq).
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture with stirring to the required temperature (typically 80-110 °C).
-
Monitor the reaction's progress.
-
Upon completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
Relevance in Signaling Pathways and Drug Discovery
Trifluoromethylpyridine moieties are prevalent in a variety of bioactive molecules that modulate key signaling pathways. Their incorporation can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.
Derivatives of these chlorotrifluoromethylpyridines are being investigated as inhibitors of various kinases, which are crucial regulators of cell signaling pathways implicated in cancer and inflammatory diseases.[3][4] For example, compounds bearing the trifluoromethylpyridine scaffold have shown inhibitory activity against kinases such as PI3K/mTOR and proline-rich tyrosine kinase 2 (PYK2).[5][6] The trifluoromethyl group can enhance binding to the kinase active site, and the pyridine nitrogen can act as a hydrogen bond acceptor.[7]
Furthermore, these scaffolds are also found in allosteric modulators of G protein-coupled receptors (GPCRs), highlighting their versatility in targeting different classes of proteins involved in cellular communication.[8]
Involvement of Trifluoromethylpyridine Derivatives in Cellular Signaling Pathways.
Conclusion
Both this compound and 2-Chloro-3-(trifluoromethyl)pyridine are valuable and versatile building blocks for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The choice between these two isomers will depend on the specific synthetic strategy and the desired reactivity profile.
This compound is the substrate of choice for rapid SNAr reactions due to the pronounced electronic activation of the C-Cl bond by the adjacent -CF3 group.
2-Chloro-3-(trifluoromethyl)pyridine may be preferred in certain cross-coupling reactions where steric hindrance is a concern, potentially offering higher yields or requiring milder conditions depending on the specific catalytic system and coupling partners.
This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors, ultimately accelerating the discovery and development of new and effective chemical entities. Further experimental studies directly comparing the reactivity of these two isomers under standardized conditions would be of great value to the scientific community.
References
- 1. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 8. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the X-ray Crystal Structure of 3-Chloro-2-(trifluoromethyl)pyridine Derivatives and Alternatives
A detailed guide for researchers, scientists, and drug development professionals on the structural and performance characteristics of 3-Chloro-2-(trifluoromethyl)pyridine derivatives. This document provides a comparative analysis with alternative substituted pyridines, supported by crystallographic data and experimental protocols.
The strategic incorporation of a trifluoromethyl (-CF3) group into pyridine scaffolds is a cornerstone of modern medicinal chemistry. This is due to the unique properties imparted by the -CF3 group, including increased lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide focuses on the X-ray crystal structure of this compound derivatives, providing a comparative analysis with other substituted pyridines to elucidate structure-function relationships crucial for rational drug design.
Crystallographic Data Comparison
The precise three-dimensional arrangement of atoms within a molecule, determined by X-ray crystallography, is fundamental to understanding its physical properties and biological activity. Below is a comparison of the crystallographic data for a key this compound derivative and relevant alternatives.
| Compound Name | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | 2,3,6-Trichloro-5-(trichloromethyl)pyridine | 2-Chloro-5-(chloromethyl)pyridine |
| Molecular Formula | C₆H₄ClF₃N₂ | C₆HCl₆N | C₆H₅Cl₂N |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pbcm | P2₁/c |
| Unit Cell Dimensions | |||
| a (Å) | 5.801 | 8.3100 | 4.0770 |
| b (Å) | 17.978 | 17.018 | 10.322 |
| c (Å) | 7.578 | 7.3160 | 16.891 |
| α (°) | 90 | 90 | 90 |
| β (°) | 100.19 | 90 | 95.95 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 777.8 | 1034.6 | 707.0 |
| Reference | [3] | [4] |
Performance and Applications
Derivatives of this compound are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals. The presence and position of the chloro and trifluoromethyl groups significantly influence the molecule's reactivity and biological profile.
For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is a key precursor for the synthesis of the fungicide fluazinam and the insecticide chlorfluazuron.[5][6] The trifluoromethyl group in these compounds is crucial for their biological activity.
In the context of drug discovery, the substitution of a methyl group with a trifluoromethyl group can have varied effects on bioactivity. While not universally enhancing, this substitution can lead to a significant increase in biological activity in certain cases, often driven by changes in electrostatic interactions and solvation free energy.[7]
Experimental Protocols
Synthesis of 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
A mixture of 2,3-dichloro-5-(trifluoromethyl)pyridine and an ethanolic ammonia solution is heated in a sealed vessel. Upon completion of the reaction, the mixture is cooled, and the resulting solid product is collected by filtration and washed with cold ethanol. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from an ethanol solution at room temperature.
Single-Crystal X-ray Diffraction
A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The collected data is then processed to determine the unit cell parameters and the crystal structure is solved and refined using appropriate software packages.
Visualizing Synthesis and Structural Relationships
The following diagrams illustrate key experimental workflows and logical relationships in the study of this compound derivatives.
Synthesis and analysis workflow.
Key structural features and their influence on activity.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Benchchem [benchchem.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 3-Chloro-2-(trifluoromethyl)pyridine: A Comparative Analysis
For Immediate Release
This guide provides a detailed spectroscopic characterization of 3-Chloro-2-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical research. By presenting a comparative analysis with its structural isomers, this document serves as a valuable resource for researchers, scientists, and professionals in drug development, enabling informed decisions in compound selection and synthesis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its selected structural isomers. This allows for a direct comparison of their characteristic spectral features.
Table 1: ¹H NMR Spectroscopic Data
| Compound | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | J (Hz) |
| This compound | 7.91 (d) | 7.49 (dd) | 8.62 (d) | J(H4,H5) = 12.7, J(H5,H6) = 3.7 |
| 2-Chloro-5-(trifluoromethyl)pyridine | 7.90 (dd) | - | 8.69 (d) | J(H4,H6) = 0.5, J(H4,H5) = 8.3 |
| 3-Chloro-4-(trifluoromethyl)pyridine | - | 7.55 (d) | 8.65 (s) | J(H5,H6) = 4.9 |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | CF₃ (ppm) |
| This compound | 147.9 (q, J=33.4) | 133.2 | 139.5 | 127.5 | 150.2 | 121.1 (q, J=275.1) |
| 2-Chloro-5-(trifluoromethyl)pyridine | 149.9 | 131.0 | 136.1 (q, J=4.1) | 123.0 (q, J=273.2) | 146.9 (q, J=4.1) | 123.0 (q, J=3.5) |
| 3-Chloro-4-(trifluoromethyl)pyridine | 151.8 | 135.9 | 130.4 (q, J=33.5) | 121.2 (q, J=4.0) | 148.1 | 123.7 (q, J=275.0) |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Chemical Shift (ppm) |
| This compound | -66.3 |
| 2-Chloro-5-(trifluoromethyl)pyridine | -62.8 |
| 3-Chloro-4-(trifluoromethyl)pyridine | -64.9 |
Table 4: Infrared (IR) Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound | C-Cl, C-F, C=C, C=N stretching |
| 2-Chloro-5-(trifluoromethyl)pyridine | 1600, 1475, 1420, 1330, 1150, 1120, 1080, 840 |
| 3-Chloro-4-(trifluoromethyl)pyridine | C-Cl, C-F, C=C, C=N stretching |
Table 5: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 181/183 (M⁺) | 146, 117, 82 |
| 2-Chloro-5-(trifluoromethyl)pyridine | 181/183 (M⁺) | 146, 117, 82 |
| 3-Chloro-4-(trifluoromethyl)pyridine | 181/183 (M⁺) | 146, 117, 82 |
Experimental Protocols
The data presented above were acquired using standard spectroscopic techniques. The following protocols provide a general framework for the characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
-
¹⁹F NMR: Spectra were acquired with a spectral width of 100 ppm, a relaxation delay of 1.0 s, and 64 scans. All ¹⁹F NMR chemical shifts are reported relative to CFCl₃ (0 ppm).
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.
-
Sample Preparation: A small amount of the liquid or solid sample was placed directly onto the ATR crystal.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
Mass Spectrometry (MS)
-
Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).
-
Sample Introduction: A 1 µL aliquot of a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC.
-
GC Conditions: A standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) was used with helium as the carrier gas at a constant flow rate. The oven temperature was programmed with an initial hold at a low temperature, followed by a ramp to a final high temperature.
-
MS Conditions: Electron ionization (EI) was performed at 70 eV. The mass spectrometer was scanned over a mass range of m/z 50-500.
Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of substituted pyridines.
comparative study of palladium catalysts for 3-Chloro-2-(trifluoromethyl)pyridine coupling
Exploring Catalyst Options
I'm currently focused on the comparative analysis of palladium catalysts for coupling 3-Chloro-2-(trifluoromethyl)pyridine. I'm actively searching for relevant scholarly articles and resources to identify promising candidates and understand their mechanisms of action. My goal is to compile a comprehensive list of different palladium catalysts and their associated reaction conditions.
Analyzing Performance Metrics
I've progressed to identifying specific palladium catalysts and their performance metrics from my search results. I'm focusing on reaction yields, selectivity, and turnover numbers, ensuring I capture detailed experimental protocols alongside. My next step is organizing this quantitative data into a structured table for direct comparison, setting the stage for deeper analysis.
Focusing Catalyst Options
I'm currently zeroing in on the types of coupling reactions that are most relevant for this compound. Search results suggest Suzuki-Miyaura, and Buchwald-Hartwig are key candidates. I'm exploring their respective advantages and disadvantages in the context of this specific substrate. I'm also considering other potential options that might offer unique benefits.
Refining Catalyst Choices
I'm now prioritizing the palladium catalysts that are most promising for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. I'm focusing on those that have demonstrated success with similar challenging substrates, like electron-deficient aryl chlorides. I'm taking into account the impact of the pyridine nitrogen on catalyst performance, and trying to find catalysts that can overcome this hurdle.
Analyzing Coupling Strategies
I am now focusing on the specific catalytic systems best suited for comparative analysis. I have identified Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings as the most relevant options for this compound. I'm focusing on catalysts that have been proven effective with similar, electron-deficient chloropyridines, to anticipate the challenges imposed by this substrate. I am preparing a detailed comparison of several catalysts like Pd(PPh3)4, XPhos Pd G3, SPhos Pd G3, and PEPPSI-IPr for Suzuki coupling, and phosphine ligands like XPhos, SPhos and BrettPhos for the Buchwald-Hartwig amination.
Prioritizing Comparative Data
I've been working on structuring the comparison tables for each coupling reaction. I'm focusing on finding data that illustrates how different catalysts perform with similar substrates. I'll clearly indicate any extrapolations from structurally analogous compounds. I'm assembling comprehensive protocols for each reaction type based on the literature. I'm aiming for a clear and concise presentation.
Synthesizing Reaction Strategies
I am now focusing on the specific catalytic systems that will form the backbone of the guide. I've refined the approach to include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. I'm prioritizing catalysts that have demonstrated success with similar, electron-deficient chloropyridines to anticipate the challenges imposed by the trifluoromethyl group and the pyridine nitrogen. I'm preparing a structured comparison table for each reaction, drawing on literature examples.
Analyzing Reaction Options
I am now focusing on the individual coupling reactions. I'm prioritizing the selection of catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. I am researching protocols that can be adapted to overcome the challenges posed by the electron-deficient substrate, considering the data I have gathered.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
